molecular formula C9H9N3O2S2 B561765 Sulfathiazole-d4 CAS No. 1020719-89-4

Sulfathiazole-d4

Numéro de catalogue: B561765
Numéro CAS: 1020719-89-4
Poids moléculaire: 259.3 g/mol
Clé InChI: JNMRHUJNCSQMMB-RHQRLBAQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isotopically labeled antibacterial drug Sulfathiazole.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMRHUJNCSQMMB-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016781
Record name Sulfathiazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-89-4
Record name Sulfathiazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Sulfathiazole-d4, a deuterated analog of the sulfonamide antibiotic, Sulfathiazole. This isotopically labeled compound is a critical tool in various research and analytical applications, particularly in pharmacokinetic and metabolic studies.

Core Physical and Chemical Properties

This compound is distinguished by the substitution of four hydrogen atoms with deuterium on the phenyl ring. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Sulfathiazole in biological matrices.[1][]

PropertyValue
CAS Number 1020719-89-4[1][3][4]
Molecular Formula C₉H₅D₄N₃O₂S₂[1][3][4]
Molecular Weight 259.34 g/mol [1][][3][4]
Appearance Off-White to Pale Yellow Solid[3][5]
Melting Point 172-174°C[3][5][6], 195-197°C (decomposes)[]
Boiling Point 479.5 ± 47.0 °C at 760 mmHg[]
Density 1.6 ± 0.1 g/cm³[]
Solubility Soluble in DMSO and Methanol (with heating)[][3][5][6]
Storage Temperature -20°C Freezer[3][5][6]

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in analytical methodologies to ensure the accuracy and reproducibility of quantifying Sulfathiazole in complex samples.[] Its applications span pharmacokinetic studies, metabolite identification, and environmental monitoring.[]

Pharmacokinetic Analysis using LC-MS/MS

A common application of this compound is in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Sulfathiazole.

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, urine, tissue homogenates) are collected from subjects administered with non-labeled Sulfathiazole.

  • Internal Standard Spiking: A known concentration of this compound is added to each sample. This serves as the internal standard to correct for variations during sample processing and analysis.

  • Extraction: The analyte (Sulfathiazole) and the internal standard (this compound) are extracted from the biological matrix, typically using protein precipitation or liquid-liquid extraction.

  • LC-MS/MS Analysis: The extracted samples are injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The liquid chromatography separates Sulfathiazole and this compound from other components in the sample. The tandem mass spectrometry detects and quantifies both the analyte and the internal standard based on their unique mass-to-charge ratios.

  • Quantification: The concentration of Sulfathiazole in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow for Sulfathiazole Quantification using this compound

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_quant Quantification A Biological Sample (e.g., Plasma, Urine) B Spike with This compound (Internal Standard) A->B C Extraction (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D F Calibration Curve E Peak Area Ratio Calculation (Analyte / Internal Standard) D->E G Determine Sulfathiazole Concentration E->G F->G

Caption: Workflow for quantifying Sulfathiazole using this compound as an internal standard.

Mechanism of Action of Sulfathiazole

While this guide focuses on the physical properties of the deuterated form, it is important to note the biological mechanism of the parent compound, Sulfathiazole. It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital component for bacterial growth and replication. By blocking this pathway, Sulfathiazole exhibits a bacteriostatic effect.

Signaling Pathway of Sulfathiazole Inhibition

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF BacterialGrowth Bacterial Growth (Inhibited) DHF->BacterialGrowth Folic Acid Pathway Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competes with PABA Inhibition Inhibition

Caption: Sulfathiazole's competitive inhibition of dihydropteroate synthase in the folic acid pathway.

References

An In-depth Technical Guide to Sulfathiazole-d4: Chemical Properties, and Applications in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfathiazole-d4, a deuterated analog of the sulfonamide antibiotic, sulfathiazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, molecular weight, and its critical role as an internal standard in quantitative bioanalysis. The guide includes a detailed experimental protocol for the determination of sulfathiazole in milk using an isotope dilution-liquid chromatography-mass spectrometry (ID-LC-MS) method, showcasing a practical application of this compound.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of sulfathiazole, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of sulfathiazole in various biological matrices.

PropertyValueReferences
Chemical Name 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide-d4[1]
Synonyms N1-2-Thiazolylsulfanilamide-d4, 2-(p-Aminobenzenesulfonamido)thiazole-d4[1]
Molecular Formula C₉H₅D₄N₃O₂S₂[2][3][4]
Molecular Weight 259.34 g/mol [2][3][4]
CAS Number 1020719-89-4[2][3][4]
Appearance Pale yellow crystalline solid[3]
Melting Point 172-174°C[3]
Storage Temperature -20°C Freezer[3]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[3]

Mechanism of Action of Sulfathiazole

To understand the importance of quantifying sulfathiazole, it is crucial to comprehend its mechanism of action. Sulfathiazole, like other sulfonamides, is a bacteriostatic agent that competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the production of nucleic acids and certain amino acids in bacteria. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate for DHPS, sulfathiazole disrupts the folic acid pathway, thereby halting bacterial growth and replication.

Sulfathiazole_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Bacterial_Growth Bacterial Growth and Replication Dihydrofolic_Acid->Bacterial_Growth Essential for Sulfathiazole Sulfathiazole Sulfathiazole->Inhibition Competitive Inhibition Experimental_Workflow Sample_Collection Milk Sample Collection (5 mL) Spiking Spiking with This compound (IS) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction (ACN:EA) Spiking->Extraction Protein_Precipitation Protein Precipitation (Centrifugation) Extraction->Protein_Precipitation Evaporation Solvent Evaporation (Nitrogen) Protein_Precipitation->Evaporation Defatting Defatting (n-Hexane) Evaporation->Defatting Reconstitution Reconstitution (10% MeOH) Defatting->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Quantification Quantification of Sulfathiazole LC_MS_Analysis->Quantification

References

An In-depth Technical Guide to the Synthesis and Characterization of Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfathiazole-d4 (4-amino-2,3,5,6-tetradeuterio-N-(1,3-thiazol-2-yl)benzenesulfonamide), a deuterated analog of the sulfonamide antibiotic, Sulfathiazole. This document is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, providing detailed methodologies and characterization data.

Introduction

This compound is a stable isotope-labeled version of Sulfathiazole, where four hydrogen atoms on the benzene ring have been replaced with deuterium atoms.[1][2] This isotopic labeling makes it an invaluable tool in various scientific applications, particularly as an internal standard in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Its use allows for more accurate and precise measurements of the unlabeled drug in biological matrices.

Synthesis of this compound

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Deuteration of Aniline to Aniline-2,3,4,5,6-d5

A highly effective method for the regioselective deuteration of anilines involves heating in the presence of a deuterium source such as D₂O with a catalytic amount of acid.[1][4]

  • Materials: Aniline, Deuterium Oxide (D₂O), Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • To a pressure vessel, add aniline and a molar excess of Deuterium Oxide (D₂O).

    • Add one equivalent of concentrated Hydrochloric Acid.

    • Seal the vessel and heat at a high temperature (e.g., >100 °C) for a prolonged period (e.g., 16 hours or more) to facilitate the H-D exchange on the aromatic ring.[5][6]

    • After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and the deuterated aniline is extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield Aniline-2,3,4,5,6-d5.[7]

Step 2: Synthesis of 4-Acetamidobenzenesulfonyl-d4 Chloride

This step involves the protection of the amino group of the deuterated aniline, followed by chlorosulfonation.

  • Materials: Aniline-2,3,4,5,6-d5, Acetic Anhydride, Chlorosulfonic Acid.

  • Procedure:

    • The amino group of Aniline-2,3,4,5,6-d5 is first protected by acetylation with acetic anhydride to form Acetanilide-d5.

    • The resulting Acetanilide-d5 is then reacted with an excess of chlorosulfonic acid at a controlled temperature.[8]

    • The reaction mixture is carefully poured onto ice to precipitate the 4-Acetamidobenzenesulfonyl-d4 chloride.

    • The precipitate is collected by filtration and washed with cold water.

Step 3: Synthesis of 4-Acetamidobenzenesulfonamide-d4

The sulfonyl chloride is then converted to the corresponding sulfonamide.

  • Materials: 4-Acetamidobenzenesulfonyl-d4 chloride, Concentrated Aqueous Ammonia.

  • Procedure:

    • The crude 4-Acetamidobenzenesulfonyl-d4 chloride is treated with concentrated aqueous ammonia.[8]

    • The resulting 4-Acetamidobenzenesulfonamide-d4 precipitates and is collected by filtration.

Step 4: Synthesis of 2-Aminothiazole

The coupling partner, 2-aminothiazole, can be synthesized via the Hantzsch thiazole synthesis.[9][10]

  • Materials: α-halo ketone (e.g., chloroacetaldehyde), Thiourea.

  • Procedure:

    • An α-halo ketone is condensed with thiourea.[10]

    • The reaction mixture is typically heated, and upon completion, the 2-aminothiazole is isolated and purified.[11]

Step 5: Coupling and Deprotection to Yield this compound

The final steps involve the coupling of the deuterated sulfonamide intermediate with 2-aminothiazole, followed by the deprotection of the amino group. However, a more direct route involves the coupling of 4-Acetamidobenzenesulfonyl-d4 chloride with 2-aminothiazole, followed by hydrolysis.

  • Materials: 4-Acetamidobenzenesulfonyl-d4 chloride, 2-Aminothiazole, Pyridine (as a base), Hydrochloric Acid.

  • Procedure:

    • 4-Acetamidobenzenesulfonyl-d4 chloride is reacted with 2-aminothiazole in the presence of a base like pyridine.

    • The resulting N-acetylthis compound is then hydrolyzed by heating with hydrochloric acid to remove the acetyl protecting group.

    • The reaction mixture is neutralized to precipitate the final product, this compound.

    • The product is collected by filtration, washed, and dried.

Synthesis_Workflow cluster_deuteration Deuteration cluster_sulfonamide_synthesis Sulfonamide Intermediate Synthesis cluster_coupling Coupling and Final Product Formation Aniline Aniline Aniline_d5 Aniline-d5 Aniline->Aniline_d5 D₂O, HCl (cat.) Heat Acetanilide_d5 Acetanilide-d5 Aniline_d5->Acetanilide_d5 Acetic Anhydride SulfonylChloride_d4 4-Acetamido- benzenesulfonyl-d4 Chloride Acetanilide_d5->SulfonylChloride_d4 Chlorosulfonic Acid NAcetylsulfathiazole_d4 N-Acetyl- This compound SulfonylChloride_d4->NAcetylsulfathiazole_d4 2-Aminothiazole, Pyridine Aminothiazole 2-Aminothiazole Sulfathiazole_d4 This compound NAcetylsulfathiazole_d4->Sulfathiazole_d4 HCl, Heat (Hydrolysis) Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Synthesized This compound HPLC HPLC Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Chemical Purity (>98%) HPLC->Purity Structure Structural Confirmation (Absence of aromatic ¹H signals) NMR->Structure IsotopicPurity Isotopic Purity & Enrichment (Molecular Weight Confirmation) MS->IsotopicPurity

References

Isotopic Purity of Commercially Available Sulfathiazole-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available Sulfathiazole-d4, a deuterated analog of the sulfonamide antibiotic, Sulfathiazole. This document is intended to be a valuable resource for professionals in research, drug development, and analytical sciences who utilize isotopically labeled compounds as internal standards in pharmacokinetic studies, metabolism profiling, and other quantitative analytical applications.

Introduction to this compound

This compound is a stable isotope-labeled version of Sulfathiazole, where four hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Sulfathiazole in various biological matrices. The accuracy of such quantitative methods heavily relies on the isotopic purity of the labeled standard.

Commercial Availability and Isotopic Purity

This compound is available from several chemical suppliers. The reported isotopic purity can vary between batches and suppliers. Below is a summary of the publicly available data on the isotopic purity of this compound from various commercial sources. Researchers are strongly encouraged to obtain a lot-specific Certificate of Analysis (CoA) for detailed information.

SupplierCAS NumberStated PurityIsotopic Enrichment
BOC Sciences1020719-89-498% by HPLC99% atom D
Simson Pharma Limited1020719-89-4Certificate of Analysis available upon request[1]Not specified
Veeprho1020719-89-4Not specifiedNot specified
MedchemExpress1020719-89-4Not specifiedDeuterium labeled Sulfathiazole[2]
Achemtek1020719-89-498+%[3]Not specified
CRM LABSTANDARD1020719-89-4≥ 95%[4]Not specified

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and the confirmation of the location of deuterium incorporation are critical for the validation of this compound as an internal standard. The two primary analytical techniques employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique to determine the isotopic distribution of a molecule by precisely measuring the mass-to-charge ratio (m/z) of its ions.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid, to facilitate ionization.

  • Instrumental Analysis: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in full-scan mode to acquire high-resolution mass spectra of the molecular ion region.

  • Data Analysis: The resulting spectrum will show an isotopic cluster for the protonated molecule [M+H]⁺. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species are measured and integrated.

  • Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing cluster_calc Purity Calculation prep Prepare Dilute Solution of this compound analysis Inject into HRMS (Full Scan Mode) prep->analysis Introduction data Integrate Isotopic Cluster Peaks analysis->data Acquisition calc Calculate Percentage of d4 Isotopologue data->calc Quantification

Caption: Workflow for HRMS-based isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information, confirming the positions of deuterium labeling and assessing the extent of deuteration.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6). An internal standard with a known concentration may be added for quantitative NMR (qNMR) analysis.

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels. The residual proton signals in these positions can be integrated to estimate the percentage of non-deuterated species.

  • ²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, further confirming the labeling sites.

  • Data Analysis: The integration values of the relevant peaks in the ¹H NMR spectrum are used to calculate the isotopic purity. For instance, the ratio of the integral of a residual proton signal at a deuterated position to the integral of a proton signal at a non-deuterated position provides a measure of isotopic enrichment.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Interpretation cluster_calc_nmr Purity Assessment prep_nmr Dissolve this compound in Deuterated Solvent analysis_1h Acquire ¹H NMR Spectrum prep_nmr->analysis_1h analysis_2h Acquire ²H NMR Spectrum (Optional) analysis_1h->analysis_2h data_nmr Integrate Residual Proton and Non-deuterated Signals analysis_1h->data_nmr calc_nmr Determine Deuteration Sites and Calculate Enrichment data_nmr->calc_nmr

Caption: Workflow for NMR-based isotopic purity determination.

Logical Relationship for Accurate Quantification

The combined use of HRMS and NMR provides a robust and comprehensive characterization of the isotopic purity of this compound. This is crucial for its application as an internal standard in quantitative bioanalytical methods.

Logical_Relationship cluster_input Labeled Standard cluster_validation Purity Validation cluster_output Application input This compound hrms HRMS Analysis (Isotopic Distribution) input->hrms nmr NMR Analysis (Labeling Position) input->nmr output Reliable Internal Standard for Quantitative Bioanalysis hrms->output nmr->output

Caption: Logical workflow for validating this compound as an internal standard.

Conclusion

The isotopic purity of commercially available this compound is a critical parameter for its use in quantitative analytical studies. While suppliers provide general purity information, a thorough characterization using HRMS and NMR spectroscopy is recommended to ensure the accuracy and reliability of experimental results. The methodologies outlined in this guide provide a framework for researchers to independently verify the isotopic purity of their labeled standards, leading to more robust and reproducible scientific outcomes.

References

The Untapped Potential of Deuterated Sulfathiazole: A Technical Guide for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfathiazole, a historically significant sulfonamide antibiotic, continues to be a valuable scaffold in medicinal chemistry. While its clinical use has waned due to the advent of newer agents and the rise of antibiotic resistance, its well-understood mechanism of action and established chemical properties make it an intriguing candidate for modern drug discovery techniques. One such technique, deuterium substitution, offers a promising avenue to enhance the pharmacokinetic profile of pharmaceuticals. This guide explores the prospective applications of deuterated sulfathiazole in scientific research, providing a technical framework for its synthesis, evaluation, and potential therapeutic benefits. Although direct research on deuterated sulfathiazole is not yet prevalent in published literature, this document extrapolates from the established principles of kinetic isotope effects and sulfonamide metabolism to outline a roadmap for future investigations.

Introduction: The Rationale for Deuterating Sulfathiazole

Sulfathiazole, like many xenobiotics, undergoes metabolic transformation in the body, primarily in the liver. These metabolic processes can lead to rapid clearance, reducing the drug's half-life and potentially forming metabolites with different activity or toxicity profiles. The primary mechanism of action for sulfathiazole is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2]

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the metabolic fate of a drug.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions mediated by enzymes such as the cytochrome P450 system. This phenomenon, known as the kinetic isotope effect (KIE), can lead to:

  • Enhanced Metabolic Stability: A reduced rate of metabolism can increase the drug's half-life and exposure.

  • Improved Pharmacokinetic Profile: Slower clearance can result in more consistent plasma concentrations and potentially allow for lower or less frequent dosing.

  • Reduced Formation of Toxic Metabolites: By blocking or slowing certain metabolic pathways, deuteration can reduce the generation of harmful byproducts.[2]

This guide will delve into the potential applications of a deuterated form of sulfathiazole, from its synthesis to its evaluation in preclinical models.

Proposed Research Applications of Deuterated Sulfathiazole

The primary application of deuterated sulfathiazole in scientific research would be to investigate the impact of the kinetic isotope effect on its pharmacokinetic and pharmacodynamic properties. Key research areas would include:

  • Metabolic Stability Studies: Comparing the in vitro metabolic stability of deuterated sulfathiazole with its non-deuterated counterpart using liver microsomes or hepatocytes.

  • Pharmacokinetic Profiling: In vivo studies in animal models to determine and compare key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

  • Mechanism of Action Studies: Utilizing a more metabolically stable version of sulfathiazole to study its interaction with DHPS and its effects on bacterial growth with greater precision.

  • Development of Novel Antimicrobials: Investigating whether the improved pharmacokinetic profile of deuterated sulfathiazole could translate to enhanced efficacy or a different resistance profile.

Key Experimental Protocols

Proposed Synthesis of Deuterated Sulfathiazole

The synthesis of deuterated sulfathiazole would involve the use of deuterated starting materials. A plausible synthetic route is outlined below, based on established methods for synthesizing sulfathiazole and its derivatives.[3][4][5]

Reaction Scheme:

  • Step 1: Synthesis of Deuterated p-acetamidobenzenesulfonyl chloride: Starting with commercially available deuterated aniline (aniline-d5), perform acetylation followed by chlorosulfonation to yield deuterated p-acetamidobenzenesulfonyl chloride.

  • Step 2: Condensation with 2-aminothiazole: React the deuterated p-acetamidobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base like pyridine.

  • Step 3: Hydrolysis: Hydrolyze the acetamido group under acidic or basic conditions to yield the final deuterated sulfathiazole product.

G cluster_synthesis Proposed Synthesis of Deuterated Sulfathiazole aniline_d5 Aniline-d5 acetanilide_d5 Acetanilide-d5 aniline_d5->acetanilide_d5 Acetylation acetyl_chloride Acetic Anhydride sulfonyl_chloride_d5 p-acetamidobenzenesulfonyl chloride-d5 acetanilide_d5->sulfonyl_chloride_d5 Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid intermediate N-acetyl-sulfathiazole-d5 sulfonyl_chloride_d5->intermediate Condensation aminothiazole 2-Aminothiazole aminothiazole->intermediate sulfathiazole_d5 Sulfathiazole-d5 intermediate->sulfathiazole_d5 Hydrolysis hcl Acid Hydrolysis

Caption: Proposed synthetic pathway for deuterated sulfathiazole.

In Vitro Metabolic Stability Assay

This protocol is designed to compare the metabolic stability of deuterated and non-deuterated sulfathiazole in liver microsomes.

Materials:

  • Deuterated sulfathiazole

  • Non-deuterated sulfathiazole

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each compound (deuterated and non-deuterated sulfathiazole) in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life.

G cluster_workflow In Vitro Metabolic Stability Workflow start Prepare Solutions (Compound, Microsomes, NADPH) mix Combine Microsomes and Compound start->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NADPH to Initiate Reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining and Half-life analyze->calculate

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study

This protocol provides a general framework for a comparative pharmacokinetic study in an animal model (e.g., rats).

Materials:

  • Deuterated sulfathiazole formulation

  • Non-deuterated sulfathiazole formulation

  • Male Sprague-Dawley rats (or other suitable model)

  • Dosing vehicles (e.g., saline for IV, PEG400/water for oral)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimate the animals for at least one week before the study.

  • Divide the animals into two groups: one receiving deuterated sulfathiazole and the other receiving the non-deuterated compound.

  • Administer the compounds at a predetermined dose via the desired route (e.g., intravenous bolus or oral gavage).

  • Collect blood samples at specified time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process the blood samples to separate the plasma.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters (e.g., Cmax, Tmax, AUC, t½, CL).

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experiments described above. These tables are for illustrative purposes to demonstrate how the data could be structured.

Table 1: In Vitro Metabolic Stability

CompoundIn Vitro Half-life (t½, min) in Human Liver Microsomes
Sulfathiazole45
Deuterated Sulfathiazole120

Table 2: In Vivo Pharmacokinetic Parameters in Rats (IV Administration)

ParameterSulfathiazoleDeuterated Sulfathiazole
Half-life (t½, h)1.54.0
Clearance (CL, L/h/kg)0.80.3
Area Under the Curve (AUC, ng*h/mL)12503330

Mechanism of Action and Signaling Pathway

The established mechanism of action of sulfathiazole involves the inhibition of the bacterial folic acid synthesis pathway. A diagram of this pathway is provided below.

G cluster_pathway Sulfathiazole Mechanism of Action paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps pteridine Pteridine Precursor pteridine->dhps dihydropteroate Dihydropteroic Acid dhps->dihydropteroate dihydrofolate Dihydrofolic Acid dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolic Acid dihydrofolate->tetrahydrofolate dna DNA Synthesis tetrahydrofolate->dna sulfathiazole Sulfathiazole sulfathiazole->dhps Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfathiazole.

Conclusion and Future Directions

While the direct application of deuterated sulfathiazole in scientific research is yet to be extensively documented, the foundational principles of medicinal chemistry and drug metabolism provide a strong rationale for its investigation. The prospective benefits of improved metabolic stability and an enhanced pharmacokinetic profile warrant further exploration. The experimental frameworks provided in this guide offer a starting point for researchers to synthesize and evaluate deuterated sulfathiazole, potentially unlocking new avenues for antimicrobial research and development. Future studies should focus on confirming the hypothetical benefits outlined here and exploring the potential for deuterated sulfathiazole derivatives in combating resistant bacterial strains.

References

Sulfathiazole-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sulfathiazole-d4. The information presented herein is crucial for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings. The stability of a reference standard is paramount for accurate analytical measurements and reliable experimental outcomes. While specific long-term stability data for this compound is not extensively published, this guide synthesizes available information on Sulfathiazole and general principles of drug stability testing to provide robust recommendations.

Recommended Storage Conditions

Maintaining the chemical and physical stability of this compound requires adherence to specific storage conditions. The following recommendations are based on information from various suppliers and general guidelines for sulfonamide compounds.

Table 1: Recommended Storage Conditions for this compound

FormRecommended Storage TemperatureAdditional Recommendations
Solid (Neat) -20°C for long-term storageStore in a tightly sealed, light-resistant container. Protect from moisture. For short-term use, refrigeration at 2-8°C is acceptable.
In Solution -20°C for up to 1 monthPrepare solutions fresh whenever possible. For longer-term storage, aliquoting and storing at -80°C for up to 6 months is recommended to minimize freeze-thaw cycles.[1] Use of amber vials is advised to protect from light.

Stability Profile of Sulfathiazole

The stability of this compound is expected to be comparable to that of its non-deuterated counterpart, Sulfathiazole. The primary factors influencing the stability of sulfonamides are temperature, humidity, light, and pH.

Solid-State Stability and Polymorphism

Sulfathiazole is known to exist in several polymorphic forms (Forms I, II, III, IV, and V), with Form III being the most stable at ambient conditions.[2] The amorphous form of sulfathiazole is less stable and can crystallize to Form I at or below 35% relative humidity (RH), or to a mixture of polymorphs at higher RH values.[3][4] It is crucial to control humidity during storage to prevent polymorphic transformations that could affect the compound's physical and chemical properties. Milling of sulfathiazole polymorphs can also induce transformations, often leading to the metastable Form I through an amorphous intermediate.[5]

Stability in Solution

Solutions of sulfonamides, particularly the sodium salts, can be strongly basic and may degrade more rapidly.[6] For sulfathiazole solutions, a shelf-life of up to 6 months under optimal frozen conditions (-80°C) is suggested, while at -20°C, a one-month shelf-life is recommended.[1] A study on the stability of sulfathiazole in spiked pig liver tissue stored at -20°C calculated a decay half-life of 291 days.[7]

Degradation Pathways

Forced degradation studies on sulfathiazole have identified several pathways of decomposition:

  • Hydrolysis: Sulfathiazole can undergo hydrolysis under acidic conditions. Two hydrolytic decomposition products have been identified, although their structures are not specified in the available literature.[8]

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide can lead to degradation.[1]

  • Thermal Degradation: Heating a solution of sulfathiazole can induce degradation.[1]

  • Photodegradation: Exposure to UV light is a significant factor in the degradation of sulfathiazole.[1] A notable photoproduct has been identified as an isomer, 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole.[1][9] Cleavage of the sulfonamide bond is another potential degradation pathway.[1] Most sulfonamides slowly darken upon exposure to light.[6]

Experimental Protocols

To ensure the continued integrity of this compound, periodic stability testing is recommended. The following section outlines a general protocol for a stability-indicating HPLC method, which can be adapted for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 750:249:1, v/v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 270 nm.[10]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL). From this stock, prepare a series of working standards at different concentrations to establish a calibration curve.

  • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak area for this compound.

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve partial degradation of the main compound.

  • Acid Hydrolysis: To a solution of this compound, add 1N HCl and heat. Neutralize the solution before injection.[1]

  • Base Hydrolysis: To a solution of this compound, add 1N NaOH and heat. Neutralize the solution before injection.[1]

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide.[1]

  • Thermal Degradation: Heat a solution of this compound at a specified temperature (e.g., 70°C) for a defined period.[1]

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.[1]

After each stress condition, the samples should be analyzed by the HPLC method to ensure that any degradation product peaks are well-resolved from the main this compound peak.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the stability testing of this compound.

StabilityTestingWorkflow cluster_planning Planning and Protocol cluster_execution Execution cluster_evaluation Evaluation A Define Stability Protocol B Select Batches A->B C Define Storage Conditions B->C D Define Testing Frequency C->D E Place Samples in Stability Chambers D->E F Withdraw Samples at Pre-defined Intervals E->F G Analyze Samples using Stability-Indicating Method F->G H Collect and Analyze Data G->H I Identify Degradation Products H->I J Determine Shelf-life / Re-test Period I->J

Caption: A logical workflow for a comprehensive stability testing program.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis and Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Specificity Demonstrate Method Specificity HPLC->Specificity DegradationPathways Elucidate Degradation Pathways HPLC->DegradationPathways Sulfathiazole_d4 This compound Sample Sulfathiazole_d4->Acid Sulfathiazole_d4->Base Sulfathiazole_d4->Oxidation Sulfathiazole_d4->Thermal Sulfathiazole_d4->Photo

Caption: Experimental workflow for forced degradation studies.

References

CAS number and supplier information for Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfathiazole-d4, a deuterated analog of the sulfonamide antibiotic, Sulfathiazole. This document covers its chemical identity, supplier information, relevant experimental protocols, and mechanisms of action. All quantitative data is summarized in tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is the deuterium-labeled form of Sulfathiazole, primarily used as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry.[1] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled endogenous or administered compound.

PropertyValueReference(s)
CAS Number 1020719-89-4[2][3]
Molecular Formula C₉H₅D₄N₃O₂S₂[2][3]
Molecular Weight 259.34 g/mol [2][3]
Synonyms 4-Amino-N-2-thiazolylbenzenesulfonamide-d4, N1-2-Thiazolylsulfanilamide-d4[3]
Appearance Off-White to Pale Yellow Solid[4]
Melting Point 172-174°C
Purity >98%[4][5]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)
Storage Conditions -20°C Freezer[5]

Supplier Information

This compound is available from several chemical suppliers specializing in reference standards and isotopically labeled compounds. Researchers should request a lot-specific Certificate of Analysis (CoA) to obtain precise purity and characterization data.

Selected Suppliers:

  • Santa Cruz Biotechnology, Inc.[3]

  • MedChemExpress[1]

  • BOC Sciences[6]

  • Achemtek[4]

  • Simson Pharma Limited[7]

  • Pharmaffiliates[2]

  • GlpBio[5]

  • Veeprho[8]

  • InvivoChem[9]

Experimental Protocols

Synthesis of this compound

To produce the deuterated analog, a plausible route would involve using a deuterated aniline precursor. The four deuterium atoms are located on the benzene ring, ortho and meta to the amino group.

Analytical Workflow for Quantification in Biological Matrices

This compound is an ideal internal standard for the quantification of sulfathiazole in complex samples like milk, water, or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized workflow based on established methods for sulfonamide analysis.

Objective: To accurately quantify the concentration of Sulfathiazole in a sample using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • A known amount of the sample (e.g., 1-5 mL of milk or water) is transferred to a centrifuge tube.

    • A precise amount of this compound internal standard solution is spiked into the sample.

    • Proteins are precipitated and the analyte is extracted using an organic solvent such as acetonitrile.

    • The mixture is vortexed and then centrifuged to separate the solid and liquid phases.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • The supernatant from the previous step is loaded onto an SPE cartridge (e.g., a polymeric sorbent).

    • The cartridge is washed with water to remove interfering substances.

    • The analyte and internal standard are eluted with a solvent like methanol.

  • Concentration and Reconstitution:

    • The eluate is evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in a small, precise volume of mobile phase (e.g., methanol/water with formic acid).

  • LC-MS/MS Analysis:

    • An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column.

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both sulfathiazole and this compound.

    • The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of sulfathiazole in the original sample.

G cluster_prep Sample Preparation cluster_spe Sample Clean-up cluster_analysis Analysis Sample Biological Sample (e.g., Milk, Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Add Acetonitrile, Vortex & Centrifuge Spike->Extract Load Load Supernatant onto SPE Cartridge Extract->Load Supernatant Wash Wash Cartridge (Water) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Dry Evaporate to Dryness (Nitrogen Stream) Elute->Dry Eluate Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Quantify Quantification (Analyte/IS Ratio) Inject->Quantify

Fig. 1: General workflow for the quantification of Sulfathiazole using an internal standard.
H295R Steroidogenesis Assay Protocol

This assay is used to investigate the potential of a chemical to disrupt the production of steroid hormones. Studies have used this in vitro model to demonstrate the endocrine-disrupting effects of sulfathiazole.[5]

Objective: To measure the effects of Sulfathiazole on the production of steroid hormones (e.g., testosterone, estradiol) in H295R human adrenocortical carcinoma cells.

Methodology:

  • Cell Culture: H295R cells are cultured in appropriate media until they reach a suitable confluency.

  • Exposure: The cells are exposed to various concentrations of Sulfathiazole (and appropriate controls, including a vehicle control and positive controls like forskolin) for a set period, typically 48 hours.

  • Hormone Extraction: After exposure, the cell culture medium is collected. Hormones are extracted from the medium, often using solid-phase or liquid-liquid extraction techniques.

  • Quantification: The concentrations of key steroid hormones, such as testosterone and 17β-estradiol, are measured using sensitive analytical methods like LC-MS/MS or specific immunoassays.

  • Gene Expression Analysis (Optional): To investigate the mechanism, cells can be harvested, and RNA extracted. Quantitative real-time PCR (qRT-PCR) can then be performed to measure changes in the expression levels of key steroidogenic genes (e.g., CYP17, CYP19, 3βHSD).

  • Data Analysis: Hormone concentrations and gene expression levels in the sulfathiazole-treated groups are compared to the vehicle control group to determine statistically significant differences.

Mechanisms of Action

Antibacterial Mechanism: Folic Acid Synthesis Inhibition

Sulfathiazole exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[6] This enzyme is critical for the synthesis of folic acid, an essential nutrient for DNA synthesis and bacterial replication. Because Sulfathiazole is structurally similar to the natural substrate, para-aminobenzoic acid (PABA), it binds to the active site of DHPS, preventing PABA from binding and thereby halting the production of dihydrofolic acid.[6] Human cells are unaffected because they do not synthesize their own folic acid; they obtain it from their diet.[6]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase DNA Bacterial DNA & Purine Synthesis THF->DNA Sulfathiazole Sulfathiazole Sulfathiazole->Inhibition Inhibition->DHPS Competitive Inhibition

Fig. 2: Antibacterial mechanism of Sulfathiazole via competitive inhibition of DHPS.
Endocrine Disruption: Alteration of Steroidogenesis

Recent research has identified Sulfathiazole as an endocrine-disrupting chemical (EDC). In vitro studies using the H295R human adrenal cell line have shown that sulfathiazole exposure leads to a significant increase in the production of 17β-estradiol (E2).[5] This effect is attributed to the up-regulation of messenger RNA (mRNA) for key enzymes in the steroidogenic pathway, including 3β-hydroxysteroid dehydrogenase (3β-HSD), 17α-hydroxylase/17,20-lyase (CYP17), and aromatase (CYP19).[5] The enhancement of aromatase activity, in particular, directly leads to the increased conversion of androgens (like testosterone) to estrogens (like estradiol).

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17 Testosterone Testosterone Androstenedione->Testosterone Estradiol 17β-Estradiol Testosterone->Estradiol Aromatase (CYP19) HSD3B 3β-HSD CYP17 CYP17 CYP19 Aromatase (CYP19) Sulfathiazole Sulfathiazole Sulfathiazole->HSD3B Upregulates mRNA Sulfathiazole->CYP17 Upregulates mRNA Sulfathiazole->CYP19 Upregulates mRNA & Enhances Activity

Fig. 3: Endocrine disruption pathway of Sulfathiazole in steroidogenesis.

References

An In-Depth Technical Guide on the Mechanism of Action of Sulfathiazole and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the antibacterial agent sulfathiazole. It details its established mechanism of action as a competitive inhibitor of dihydropteroate synthase (DHPS) within the bacterial folic acid synthesis pathway. Furthermore, it explores the scientific rationale and potential benefits of developing a deuterated analog of sulfathiazole. By leveraging the kinetic isotope effect (KIE), deuteration is projected to enhance the metabolic stability and pharmacokinetic profile of the parent compound. This guide synthesizes available data on sulfathiazole's pharmacodynamics and pharmacokinetics, presents detailed experimental protocols for its evaluation, and uses visualizations to elucidate key pathways and workflows. While clinical data for a deuterated sulfathiazole analog is not yet available, this paper builds a robust theoretical framework for its development based on established principles of medicinal chemistry and drug metabolism.

Mechanism of Action of Sulfathiazole

Sulfathiazole is a member of the sulfonamide class of antibiotics, which were among the first effective chemotherapeutic agents used to treat bacterial infections.[1] Their action is primarily bacteriostatic, meaning they inhibit the growth and proliferation of bacteria, allowing the host's immune system to clear the infection.[2]

The Bacterial Folic Acid Synthesis Pathway

Unlike humans, who acquire folic acid (Vitamin B9) from their diet, many bacteria must synthesize it de novo.[1] This metabolic pathway is essential for the production of vital cellular components, including nucleotides (for DNA and RNA synthesis) and certain amino acids.[3] The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[1][3] This metabolic divergence between bacteria and humans makes the folic acid synthesis pathway an excellent target for selective antimicrobial therapy.[1]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The antibacterial activity of sulfathiazole stems from its structural similarity to PABA.[3] This structural analogy allows sulfathiazole to act as a competitive inhibitor of the DHPS enzyme.[1] It competes with the natural substrate, PABA, for binding to the enzyme's active site. When sulfathiazole binds to DHPS, it prevents the synthesis of dihydropteroate, thereby blocking the entire folic acid synthesis pathway.[1] The resulting depletion of essential downstream metabolites, such as tetrahydrofolate, halts bacterial DNA replication and cell division.[3]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Dihydropteroate Inhibit THF Tetrahydrofolate (THF) DHF->THF DHFR Products Nucleotides, Amino Acids THF->Products Sulfathiazole Sulfathiazole Sulfathiazole->DHPS

Caption: Sulfathiazole competitively inhibits the DHPS enzyme.

Deuterated Sulfathiazole: A Strategy for Enhanced Pharmacokinetics

While sulfathiazole is an effective antibacterial agent, its clinical utility has been limited by factors including its short half-life.[1][4] Modern drug development strategies offer a potential solution: selective deuteration.

The Kinetic Isotope Effect (KIE)

Deuterium (D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. This doubles the mass of the atom but does not significantly alter its size, shape, or basic chemical properties.[5] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate.[6] This phenomenon is known as the kinetic isotope effect (KIE).[6]

When a C-H bond cleavage is the rate-limiting step in a drug's metabolism (often mediated by enzymes like the cytochrome P450 family), replacing that hydrogen with deuterium can significantly slow down the metabolic process.[6] This can lead to several potential therapeutic advantages:

  • Increased Half-Life: A slower rate of metabolism can prolong the drug's circulation time in the body.[5]

  • Reduced Dosing Frequency: Longer half-life may allow for less frequent administration, improving patient compliance.[5]

  • Improved Safety Profile: Deuteration can sometimes reduce the formation of toxic metabolites.[7]

cluster_problem Standard Drug Metabolism cluster_solution Deuterated Drug Metabolism (KIE) cluster_outcome Projected Outcome Drug_H Drug with C-H bond Metabolism_H Metabolism (e.g., CYP450) Drug_H->Metabolism_H Fast Reaction Metabolite_H Inactive/Cleared Metabolite Metabolism_H->Metabolite_H Drug_D Drug with C-D bond (Deuterated Analog) Metabolism_D Metabolism (e.g., CYP450) Drug_D->Metabolism_D Slower Reaction Metabolite_D Inactive/Cleared Metabolite Metabolism_D->Metabolite_D Result Longer Half-Life Improved Pharmacokinetics

Caption: The Kinetic Isotope Effect (KIE) slows metabolism.
Projected Impact on Sulfathiazole

Sulfathiazole is metabolized in the liver, primarily through N4-acetylation, and is rapidly excreted by the kidneys.[2][4] While N-acetylation is a major pathway, other oxidative metabolic routes can contribute to its clearance. Deuteration at specific, metabolically labile sites on the sulfathiazole molecule could potentially slow its overall elimination, thereby increasing its half-life and systemic exposure. This would be the primary rationale for developing a deuterated analog. The intrinsic antibacterial activity, which is dependent on the overall molecular shape for binding to DHPS, is expected to remain unchanged.

Quantitative Data

The following tables summarize available pharmacodynamic and pharmacokinetic data for sulfathiazole. No quantitative data for a deuterated analog of sulfathiazole is currently available in published literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfathiazole against Porcine Pathogens

Bacterial Strain Number of Strains (n) MIC₅₀ (μg/mL) MIC Range (μg/mL)
Bordetella bronchiseptica 10 8 0.5 - 8
Pasteurella multocida 10 32 2 - 32
Haemophilus pleuropneumoniae 20 >64 8 - >64
Streptococcus suis 10 >32 >32

Data sourced from in vitro studies on porcine pathogens. MIC₅₀ is the concentration that inhibited 50% of the tested strains.[8]

Table 2: Pharmacokinetic Parameters of Sulfathiazole in Animal Models

Species Administration Dose (mg/kg) Half-Life (t½) Volume of Distribution (Vd)
Pig Intravenous 40 9.0 ± 1.6 hours 1.16 ± 0.16 L/kg
Pig Intravenous 72 1.4 hours 0.54 L/kg
Sheep Oral 100 Prolonged (due to slow absorption) Not Applicable

Note: Pharmacokinetic parameters can vary significantly based on dose, route of administration, and animal species.[4]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous, coupled spectrophotometric assay to determine the inhibitory activity (e.g., IC₅₀) of a compound against DHPS.

Principle: The activity of DHPS is measured by coupling the production of dihydropteroate to its subsequent reduction by an excess of dihydrofolate reductase (DHFR). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant DHPS and DHFR enzymes

  • Substrates: p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Cofactor: NADPH

  • Test Inhibitor (e.g., Sulfathiazole) dissolved in DMSO

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • UV-Vis microplate reader with temperature control

Methodology:

  • Inhibitor Preparation: Prepare serial two-fold dilutions of the test inhibitor (e.g., sulfathiazole) in DMSO.

  • Reagent Preparation: Prepare a master mix in assay buffer containing DHPS enzyme, an excess of DHFR enzyme, pABA, and DHPP.

  • Assay Setup (96-well plate):

    • To test wells, add 2 µL of the inhibitor dilutions.

    • To control wells (0% inhibition), add 2 µL of DMSO.

    • To background wells (100% inhibition), add 2 µL of a known potent inhibitor or DMSO.

  • Reaction Initiation: Initiate the reaction by adding 198 µL of the enzyme/substrate master mix to all wells. Immediately place the plate in the microplate reader pre-set to 37°C.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

start Start prep_inhibitor 1. Prepare Serial Dilutions of Inhibitor in DMSO start->prep_inhibitor plate_setup 3. Add Inhibitor/DMSO to 96-Well Plate prep_inhibitor->plate_setup prep_reagents 2. Prepare Master Mix (Enzymes, Substrates, Buffer) initiate 4. Initiate Reaction with Master Mix prep_reagents->initiate plate_setup->initiate read_plate 5. Read Absorbance (340nm) Kinetically at 37°C initiate->read_plate analyze 6. Calculate Reaction Rates and % Inhibition read_plate->analyze plot 7. Plot Dose-Response Curve and Determine IC₅₀ analyze->plot end End plot->end

Caption: Workflow for a DHPS inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against a specific bacterial strain.

Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Test Inhibitor (e.g., Sulfathiazole)

  • Bacterial isolate in pure culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

Methodology:

  • Inoculum Preparation: Select 3-5 colonies of the bacterial isolate and suspend them in broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Drug Dilution: Prepare serial two-fold dilutions of sulfathiazole in CAMHB directly in the 96-well plate. A typical range might be 1024 µg/mL down to 1 µg/mL.

  • Controls: Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only, no bacteria).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of sulfathiazole in which there is no visible turbidity (i.e., the well is clear), indicating inhibition of bacterial growth.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol provides a generalized workflow for assessing the pharmacokinetic profile of a test compound.

Principle: To determine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by administering it to an animal model and measuring its concentration in biological fluids over time.

Materials:

  • Test Compound (e.g., Sulfathiazole and its deuterated analog)

  • Animal Model (e.g., Sprague-Dawley rats)

  • Dosing vehicles (for oral and intravenous administration)

  • Blood collection supplies (e.g., catheters, microcentrifuge tubes with anticoagulant)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimation: Acclimate animals to laboratory conditions.

  • Dosing: Divide animals into groups. Administer the test compound via the desired route (e.g., a single intravenous bolus and a single oral gavage dose to separate groups).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) via a cannulated vein.

  • Plasma Preparation: Process blood samples immediately by centrifugation to separate plasma. Store plasma frozen (-80°C) until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (typically LC-MS/MS) to quantify the concentration of the parent drug and any major metabolites in the plasma samples.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time data. Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). For oral doses, calculate bioavailability (F%).

  • Comparative Analysis: Compare the pharmacokinetic profiles of the non-deuterated and deuterated compounds to quantify the impact of the KIE.

References

Pharmacokinetic Profile of Sulfathiazole in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of sulfathiazole in various animal models. While the topic specifies Sulfathiazole-d4, it is important to note that deuterated compounds like this compound are typically used as internal standards in analytical assays for the quantification of the parent drug, sulfathiazole, due to their similar chemical properties and distinct mass. As such, dedicated pharmacokinetic studies on this compound as a therapeutic agent are not available. This guide will, therefore, focus on the extensive pharmacokinetic data available for sulfathiazole, a short-acting sulfonamide antibiotic.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Sulfathiazole is characterized by its relatively rapid absorption and excretion, classifying it as a short-acting sulfonamide.[1] Its disposition in the body has been studied in several animal models.

Absorption

Oral absorption of sulfathiazole can be slow and irregular.[1] However, studies in pigs have shown substantial absorption, with an absorption half-life of 0.8 hours and approximately 73% of the dose excreted in the urine within 24 hours after oral administration of its sodium salt.[1] In dwarf goats, the oral bioavailability after intraruminal administration was found to be 52.6%.[1] Intramuscular injection in pigs results in high bioavailability, reported at 92%.[1][2][3]

Distribution

Following absorption, sulfathiazole is widely distributed throughout the body's tissues and fluids, including pleural, peritoneal, and synovial fluids.[1]

Metabolism

The primary metabolic pathway for sulfathiazole in animals is N4-acetylation, resulting in the formation of N4-acetylsulfathiazole, which is bacteriologically inactive and generally less soluble than the parent compound.[1][4] Other metabolic routes include conjugation at the N4-position with sulfate, glucuronic acid, and glucose, conjugation at the N1-position, removal of the p-amino group to form the desamino metabolite, and ring hydroxylation.[5][6] In humans, a small percentage of a dose is excreted as a glucuronide.[1]

Excretion

Sulfathiazole and its metabolites are primarily excreted by the kidneys through glomerular filtration and tubular secretion.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of sulfathiazole in different animal models.

Animal ModelRoute of AdministrationDoseHalf-life (t½)Bioavailability (F)Volume of Distribution (Vd)Clearance (Cl)Reference
PigsIntravenous (IV)40 mg/kg9.0 ± 1.6 h-1.16 ± 0.16 L/kg0.090 ± 0.007 L/kg/h[2][3]
PigsIntramuscular (IM)40 mg/kg-92 ± 4%--[2][3]
PigsOral214 mg/kg1.3 h (elimination)---[1][4]
SheepIntravenous (IV)36 or 72 mg/kg1.1 - 1.6 h-0.39 L/kg-[1][7]
SheepOral214 mg/kg18 h (absorption)73% (urinary excretion)--[4][8]
Dwarf GoatsIntraruminal-0.80 h52.6%--[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic data. Below are generalized protocols for key experiments.

Animal Models and Drug Administration
  • Animal Models: Healthy animals such as pigs (32-40 kg), sheep, and dwarf goats are commonly used.[1][4] Mice (e.g., CD-1 or BALB/c, 8-10 weeks old) are also utilized for pharmacokinetic analysis.[9]

  • Intravenous (IV) Administration: A single dose of sulfathiazole sodium salt (e.g., 40 mg/kg) is injected into a suitable vein (e.g., femoral vein in pigs).[1][4]

  • Oral Administration: A single dose (e.g., 214 mg/kg) is administered via gastric intubation.[1][4] For mice, gavage needles are used.[9]

  • Intramuscular (IM) Administration: A single dose (e.g., 40 mg/kg) is injected into a muscle mass.[2][3]

Sample Collection

Blood samples are collected at predetermined time points from a venous catheter.[1] For instance, in murine models, blood can be collected at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose via the retro-orbital sinus or saphenous vein.[9]

Sample Analysis

Concentrations of sulfathiazole and its metabolites in plasma are determined using analytical methods such as High-Performance Thin-Layer Chromatography (HPTLC) or other microbiological and chromatographic assays.[1] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying sulfonamides in plasma.[10] In these methods, a deuterated internal standard like this compound is crucial for accurate quantification.

Visualizations

Signaling and Metabolic Pathways

The primary mechanism of action of sulfathiazole is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][11][12][13]

Sulfathiazole_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_RNA_Proteins DNA, RNA, Proteins Tetrahydrofolic_Acid->DNA_RNA_Proteins Essential for Synthesis Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitive Inhibition

Caption: Mechanism of Action of Sulfathiazole.

The metabolism of sulfathiazole primarily involves N4-acetylation.

Sulfathiazole_Metabolism cluster_metabolism Metabolism of Sulfathiazole Sulfathiazole Sulfathiazole N4_Acetylation N-acetyltransferase Sulfathiazole->N4_Acetylation Other_Pathways Other Metabolic Pathways (e.g., Glucuronidation, Hydroxylation) Sulfathiazole->Other_Pathways Excretion Renal Excretion Sulfathiazole->Excretion Unchanged N4_Acetylsulfathiazole N4-Acetylsulfathiazole (Inactive Metabolite) N4_Acetylation->N4_Acetylsulfathiazole N4_Acetylsulfathiazole->Excretion Other_Pathways->Excretion

Caption: Metabolic Pathway of Sulfathiazole.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of sulfathiazole.

Pharmacokinetic_Study_Workflow cluster_workflow Pharmacokinetic Study Workflow Animal_Model 1. Select Animal Model (e.g., Pig, Sheep, Mouse) Dose_Admin 2. Administer Sulfathiazole (IV, IM, or Oral) Animal_Model->Dose_Admin Blood_Sample 3. Collect Blood Samples at Timed Intervals Dose_Admin->Blood_Sample Plasma_Separation 4. Separate Plasma Blood_Sample->Plasma_Separation Sample_Analysis 5. Analyze Plasma Concentration (e.g., UPLC-MS/MS with this compound) Plasma_Separation->Sample_Analysis PK_Analysis 6. Pharmacokinetic Modeling and Parameter Calculation Sample_Analysis->PK_Analysis Report 7. Generate Report PK_Analysis->Report

Caption: Experimental Workflow for a Pharmacokinetic Study.

References

Methodological & Application

Application Note: High-Throughput Quantification of Sulfathiazole in Biological Matrices Using Sulfathiazole-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfathiazole is a sulfonamide antibiotic that has been utilized in veterinary and human medicine. The monitoring of its concentration in biological matrices is crucial for pharmacokinetic studies, residue analysis in food products, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of small molecules like sulfathiazole in complex samples. The use of a stable isotope-labeled internal standard, such as Sulfathiazole-d4, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, chromatography, and ionization, leading to highly accurate and precise results. This application note provides a detailed protocol for the quantification of sulfathiazole in various biological matrices using this compound as an internal standard.

Logical Relationship of Internal Standard Use

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample Add_ISTD Spike with This compound (ISTD) Sample->Add_ISTD Accurate Volume/Weight Extraction Extraction (LLE, SPE, or QuEChERS) Add_ISTD->Extraction Cleanup Sample Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Analyte_Peak Sulfathiazole Peak Area Data_Processing->Analyte_Peak ISTD_Peak This compound Peak Area Data_Processing->ISTD_Peak Ratio Calculate Peak Area Ratio (Analyte/ISTD) Analyte_Peak->Ratio ISTD_Peak->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Final_Concentration Determine Final Concentration Calibration_Curve->Final_Concentration

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for different biological matrices.

Protocol 1: Analysis of Sulfathiazole in Milk

This protocol is adapted from a method for the determination of various sulfonamides in milk.[1]

1. Materials and Reagents

  • Sulfathiazole and this compound standards (Sigma-Aldrich or equivalent)

  • Acetonitrile (ACN) and Ethyl Acetate (EA), LC-MS grade

  • n-Hexane, HPLC grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Blank milk for calibration standards and quality controls

2. Sample Preparation: Liquid-Liquid Extraction (LLE) and Cleanup

Start 5 mL Milk Sample Spike_ISTD Spike with this compound Internal Standard Solution Start->Spike_ISTD Add_Solvent Add 10 mL ACN:EA (6:4 v/v) Spike_ISTD->Add_Solvent Vortex_Centrifuge1 Vortex and Centrifuge (10,000 rpm, 10 min) Add_Solvent->Vortex_Centrifuge1 Transfer_Supernatant Transfer 6 mL of Supernatant Vortex_Centrifuge1->Transfer_Supernatant Dry_Down Evaporate to Dryness under Nitrogen Transfer_Supernatant->Dry_Down Add_Hexane Add 1.5 mL n-Hexane and Vortex Dry_Down->Add_Hexane Add_MeOH_Water Add 1.5 mL 10% Aqueous MeOH and Vortex Add_Hexane->Add_MeOH_Water Centrifuge2 Centrifuge Bottom Layer (14,000 rpm, 5 min) Add_MeOH_Water->Centrifuge2 Transfer_to_Vial Transfer 500 µL of Top Layer to LC Vial Centrifuge2->Transfer_to_Vial End Ready for LC-MS/MS Analysis Transfer_to_Vial->End

Caption: Workflow for milk sample preparation.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC system or equivalent[2]

  • Column: Zorbax SB C-18 (4.6 × 150 mm, 5 µm) or equivalent[3]

  • Mobile Phase A: Water with 0.1% Formic Acid[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[3]

  • Gradient: Start with a suitable percentage of B, ramp up to elute sulfathiazole, then return to initial conditions for equilibration.

  • Flow Rate: 0.5 mL/min[3]

  • Injection Volume: 10 µL[3]

  • MS System: SCIEX Triple Quad™ 3500 or equivalent[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be optimized for the specific instrument. A common product ion for sulfonamides is m/z 156.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfathiazole[To be determined]156.1[To be optimized]
This compound[To be determined]160.1[To be optimized]
Protocol 2: Analysis of Sulfathiazole in Water

This protocol is based on a method for analyzing sulfonamides in water using solid-phase extraction.[2][5]

1. Materials and Reagents

  • Sulfathiazole and this compound standards

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Hydrochloric acid (HCl)

  • Sodium EDTA (Na2EDTA)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) Cartridges: Agilent Bond Elut HLB (500 mg, 6 mL) or equivalent[2]

2. Sample Preparation: Solid-Phase Extraction (SPE)

Start 500 mL Water Sample Add_EDTA Add 0.25 g Na2EDTA Start->Add_EDTA Adjust_pH Adjust pH to 4-7 with HCl Add_EDTA->Adjust_pH Spike_ISTD Spike with this compound Adjust_pH->Spike_ISTD Condition_SPE Condition SPE Cartridge (6 mL MeOH, then 6 mL Water) Spike_ISTD->Condition_SPE Load_Sample Load Sample onto SPE Cartridge (~5 mL/min) Condition_SPE->Load_Sample Wash_SPE Wash Cartridge with 6 mL Water Load_Sample->Wash_SPE Dry_SPE Dry Cartridge under High Vacuum Wash_SPE->Dry_SPE Elute Elute with 8 mL MeOH Dry_SPE->Elute Dry_Eluent Dry Eluent under Nitrogen at 40°C Elute->Dry_Eluent Reconstitute Reconstitute in 1 mL 1:1 MeOH:Water Dry_Eluent->Reconstitute Filter Filter with 0.2 µm Nylon Filter Reconstitute->Filter End Ready for LC-MS/MS Analysis Filter->End

Caption: Workflow for water sample preparation via SPE.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC system or equivalent[2]

  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent[2]

  • MS Conditions:

    • Gas Temperature: 325 °C[2]

    • Gas Flow: 6 L/min[2]

    • Nebulizer: 30 psi[2]

    • Capillary Voltage: 3,500 V (+)[2]

Protocol 3: Analysis of Sulfathiazole in Animal Tissue (Liver)

This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6]

1. Materials and Reagents

  • Sulfathiazole and this compound standards

  • Acetonitrile (ACN) with 1% Acetic Acid (AA)

  • Water

  • Methanol (MeOH) with 0.1% Formic Acid (FA)

  • Agilent Bond Elut QuEChERS EN Extraction Kit

  • Agilent Bond Elut EN QuEChERS Fatty Dispersive-SPE 15 mL tube

2. Sample Preparation: QuEChERS

  • Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.[6]

  • Spike with the internal standard (this compound) and vortex for 30 seconds.[6]

  • Add 10 mL of 1% AA in ACN and shake vigorously for 30 seconds.[6]

  • Add the contents of the Bond Elut EN QuEChERS extraction kit and shake vigorously for 1 minute.[6]

  • Centrifuge at 4000 rpm for 5 minutes.[6]

  • Transfer 6 mL of the upper ACN layer to a Bond Elut EN QuEChERS fatty dispersive-SPE 15 mL tube.[6]

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.[6]

  • Transfer 4 mL of the extract and blow down to dryness at 40 °C with nitrogen.[6]

  • Reconstitute in 800 µL of 1:9 MeOH:H2O with 0.1% FA.[6]

  • Filter the sample using a 0.22 µm cellulose acetate spin filter.[6]

3. LC-MS/MS Conditions

  • Follow the LC-MS/MS conditions outlined in Protocol 1 or 2, with potential modifications to the gradient to ensure separation from matrix components.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of sulfonamides, including sulfathiazole, using LC-MS/MS with internal standards.

Table 1: Method Performance in Milk [1]

AnalyteRecovery (%)Relative Measurement Uncertainty (%)
Sulfathiazole91 - 1147.5 - 12.7

Table 2: Method Performance in Water [5]

AnalyteSpiking Level (ng/L)Average Recovery (%)RSD (%) (n=4)
Sulfathiazole2080 - 90< 20

Table 3: Method Performance in Bovine Liver [6]

AnalyteRecovery (%)Precision (RSD, %)LOQ (ng/g)
Sulfathiazole53 - 932.1 - 16.85

Table 4: Linearity and Quantitation Limits in Serum [7]

AnalyteLinear Range (ng/mL)Limit of Quantitation (ng/mL)
Sulfathiazole0.5 - 500.01 - 0.2

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of sulfathiazole in a variety of complex biological matrices by LC-MS/MS. The detailed protocols for milk, water, and animal tissue demonstrate the versatility of this approach. The presented methods, utilizing LLE, SPE, and QuEChERS for sample preparation, offer excellent recovery, precision, and low limits of quantification, making them suitable for a wide range of research and regulatory applications. The inherent advantages of stable isotope dilution, including compensation for matrix effects and procedural losses, ensure the highest quality data for confident decision-making.

References

Application Note: High-Throughput Analysis of Sulfathiazole in Milk Using a Deuterated Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of sulfathiazole in raw milk samples. The procedure utilizes a simple and efficient liquid-liquid extraction (LLE) protocol for sample preparation, incorporating Sulfathiazole-d4 as an internal standard (ISTD) to ensure accuracy and precision by correcting for matrix effects and variations in extraction recovery. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and low detection limits, well below the maximum residue limits (MRLs) established by regulatory agencies. This method is suitable for routine monitoring and quality control in food safety laboratories.

Introduction

Sulfonamides, including sulfathiazole, are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat bacterial infections in dairy cattle.[1] The potential for residues of these drugs to persist in milk raises concerns for human health, including allergic reactions and the development of antibiotic-resistant bacteria.[2] To protect consumers, regulatory bodies have established MRLs for sulfonamides in milk, typically at 100 µg/kg for the sum of all sulfonamides.[3]

Accurate and reliable analytical methods are crucial for monitoring compliance with these regulations. The complex matrix of milk, rich in proteins and fats, presents a significant challenge for sample preparation, often leading to matrix effects that can suppress or enhance the analytical signal.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these effects, as it shares similar physicochemical properties with the target analyte and co-elutes chromatographically.[4] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of sulfathiazole in milk, employing this compound for accurate quantification.

Experimental

Materials and Reagents
  • Standards: Sulfathiazole (≥99% purity), this compound (≥98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Ethyl Acetate (LC-MS grade), Methanol (LC-MS grade), n-Hexane (LC-MS grade), Formic Acid (LC-MS grade)[1]

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Milk Samples: Blank raw milk was sourced from a local dairy and confirmed to be free of sulfonamide residues prior to use.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][5]

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or equivalent.

  • Other Equipment: Vortex mixer, refrigerated centrifuge, nitrogen evaporator.

Standard and Sample Preparation

Standard Stock Solutions: Individual stock solutions of sulfathiazole and this compound were prepared in methanol at a concentration of 1 mg/mL and stored at 4°C.[1] Working standard solutions were prepared by serial dilution of the stock solutions in a methanol:water (1:1, v/v) mixture.

Sample Preparation Protocol: A liquid-liquid extraction method was employed for the extraction of sulfathiazole from milk samples.[1]

  • Sample Aliquoting: Transfer 5 mL of milk into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the milk sample with the this compound internal standard solution to a final concentration of 20 ng/g and vortex briefly.[1]

  • Extraction: Add 10 mL of an acetonitrile:ethyl acetate (6:4, v/v) mixture to the tube.[1]

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 10,000 rpm for 10 minutes to separate the organic layer from the precipitated proteins and aqueous phase.[1]

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean 15 mL centrifuge tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Lipid Removal (Defatting): Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute to dissolve the lipids. Then, add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute.[1]

  • Phase Separation and Final Extract Preparation: Centrifuge at 14,000 rpm for 5 minutes to achieve phase separation.[1] Carefully collect the lower aqueous methanol layer containing the analyte and internal standard and transfer it to an LC vial for analysis.

LC-MS/MS Analysis
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for sulfathiazole and this compound are listed in Table 1.

Table 1: MRM Transitions for Sulfathiazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfathiazole256.0156.015
This compound260.0160.015

Results and Discussion

The developed method demonstrated excellent performance for the analysis of sulfathiazole in milk. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression and variations in sample preparation, leading to high accuracy and precision.

Table 2: Method Performance Data

ParameterResult
Linearity (r²)>0.99
Recovery91% - 114%[1]
Limit of Detection (LOD)1 ng/g
Limit of Quantification (LOQ)3 ng/g
Precision (%RSD)<10%

The recovery of the method was determined by spiking blank milk samples with sulfathiazole at various concentrations and was found to be within the acceptable range of 91% to 114%.[1] The limit of quantification (LOQ) was established at 3 ng/g, which is significantly lower than the MRL of 100 µg/kg, demonstrating the suitability of the method for regulatory monitoring. The precision of the method, expressed as the relative standard deviation (%RSD), was below 10%, indicating good reproducibility.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis milk 5 mL Milk Sample spike Spike with This compound milk->spike extract Add 10 mL ACN:Ethyl Acetate (6:4) spike->extract vortex_centrifuge1 Vortex & Centrifuge (10,000 rpm, 10 min) extract->vortex_centrifuge1 supernatant Collect Supernatant vortex_centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate defat Add n-Hexane & 10% Aqueous MeOH evaporate->defat vortex_centrifuge2 Vortex & Centrifuge (14,000 rpm, 5 min) defat->vortex_centrifuge2 final_extract Collect Aqueous Layer vortex_centrifuge2->final_extract lcms LC-MS/MS System final_extract->lcms Inject into LC-MS/MS data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

References

Application Note: Quantification of Sulfonamides in Water Samples by Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents extensively used in both human and veterinary medicine.[1] Their widespread application has led to their presence as environmental contaminants in various water bodies. This raises concerns about the development of antibiotic resistance and potential risks to ecosystems and human health.[1] Consequently, sensitive and reliable analytical methods are crucial for the accurate detection and quantification of sulfonamide residues in environmental matrices.[1]

This application note presents a robust method for the simultaneous determination of multiple sulfonamides in water samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by analysis using isotope dilution ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of isotope-labeled internal standards for each analyte minimizes matrix effects and improves the accuracy and precision of quantification.[2]

Experimental Protocols

Materials and Reagents
  • Standards and Reagents :

    • Analytical standards of sulfonamides and their corresponding isotope-labeled internal standards should be obtained from certified suppliers.[1]

    • LC-MS grade methanol, acetonitrile, water, formic acid, and ammonia are required.[1][3]

    • Disodium ethylenediaminetetraacetate (Na₂EDTA) of analytical grade.[1][2]

  • Stock Solutions :

    • Prepare individual stock solutions of each sulfonamide and its isotope-labeled internal standard in methanol at a concentration of 1 mg/mL.[1][4] Store these solutions at < -10°C for up to 6 months.[4]

    • From the individual stock solutions, prepare a mixed working standard solution containing all target sulfonamides and a separate mixed internal standard (IS) spiking solution by dilution in methanol.[1]

  • Equipment and Supplies :

    • U)HPLC System (e.g., Agilent 1290 Infinity II LC system or equivalent).[1]

    • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A Triple Quadrupole LC/MS system or equivalent).[1][3]

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Hydrophilic-Lipophilic Balanced (HLB) cartridges).[1][2]

    • Nitrogen evaporator.[3]

    • Vortex mixer and centrifuge.[3][5]

    • Analytical balance.[6]

    • Syringe filters (0.20 or 0.22 µm).[5][7]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation : Collect water samples in clean glass bottles. Add Na₂EDTA to a final concentration of 0.5 g/L to chelate metal ions that can interfere with the analysis.[1][2][3] Adjust the sample pH to a range between 4 and 7.[1][3]

  • Fortification : Spike the water samples with the mixed internal standard solution at a suitable concentration (e.g., 40 ng/L) to correct for any procedural losses and matrix effects.[1]

  • SPE Cartridge Conditioning : Condition the HLB SPE cartridge sequentially with methanol followed by pure water.[3]

  • Sample Loading : Load the pre-treated water sample (volume can range from 200 to 1000 mL) onto the conditioned SPE cartridge.[3]

  • Washing : Wash the cartridge with 5 mL of pure water to remove interfering substances.[3]

  • Drying : Dry the cartridge thoroughly under vacuum.[3]

  • Elution : Elute the retained sulfonamides from the cartridge using methanol containing 2% aqueous ammonia.[3]

  • Concentration and Reconstitution :

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[1][3][7]

    • Reconstitute the residue in 1 mL of a methanol/water mixture.[1][3]

    • Vortex the reconstituted sample thoroughly and centrifuge at 13,000 rpm for five minutes.[3]

    • Filter the supernatant through a 0.20 or 0.22 µm filter before LC-MS/MS analysis.[5][7]

UPLC-MS/MS Analysis
  • Chromatographic Conditions :

    • Column : Agilent ZORBAX XDB-C18 column (4.6 mm × 100 mm, 1.8 μm) or equivalent.[7]

    • Mobile Phase :

      • A: 0.1% formic acid in water.[7][8]

      • B: Acetonitrile.[7]

    • Gradient Elution : A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the sulfonamides. For example: 0–7.5 min, 21% B; 7.5–7.6 min, 21–40% B; 7.6–11.0 min, 40% B; 11.0–11.1 min, 40–75% B; 11.1–15 min, 75% B; 15.0–15.1 min, 75–21% B; 15.1–18.0 min, 21% B.[7]

    • Flow Rate : 0.3 mL/min.[7]

    • Injection Volume : 3 µL.[7]

    • Column Temperature : 40 °C.[7]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.[7]

    • Analysis Mode : Multiple Reaction Monitoring (MRM).[9]

    • Source Parameters :

      • Spray Voltage: 5500 V.[7]

      • Vaporizer Temperature: 550 °C.[7]

      • Nebulizing Gas Pressure: 55 psi.[7]

      • Auxiliary Gas Pressure: 55 psi.[7]

      • Curtain Gas Pressure: 40 psi.[7]

    • MRM Transitions : Specific precursor-to-product ion transitions for each sulfonamide and its isotope-labeled internal standard must be optimized.

Data Presentation

Method Performance and Validation

The described method demonstrates excellent performance for the analysis of sulfonamides in water.

Table 1: Method Performance Data for Selected Sulfonamides in Water Samples.

Analyte Linearity Range (µg/L) LOQ (ng/L) Recovery (%) RSD (%)
Sulfadiazine 0.05 - 100[2] > 0.998[3] ~10-50[2] 79 - 118[2] < 15[3]
Sulfamethoxazole 0.05 - 100[2] > 0.998[3] ~10-50[2] 79 - 118[2] < 15[3]
Sulfamethazine 0.05 - 100[2] > 0.998[3] ~10-50[2] 79 - 118[2] < 15[3]
Sulfapyridine 0.05 - 100[2] > 0.998[3] ~10-50[2] 79 - 118[2] < 15[3]

| Sulfathiazole | 0.05 - 100[2] | > 0.998[3] | ~10-50[2] | 79 - 118[2] | < 15[3] |

Note: LOQ values are estimated at a signal-to-noise ratio of 10.[3] Recovery values are based on spiking tests in pure and surface water.[2][3]

Environmental Concentrations

Sulfonamides are frequently detected in various water sources at concentrations ranging from ng/L to µg/L.

Table 2: Reported Environmental Concentrations of Sulfonamides in Water.

Sulfonamide Water Matrix Concentration Range Reference
Sulfamethoxazole (SMX) Surface Water (Europe) Median: 52 ng/L; Max: up to 4 µg/L [10][11]
Sulfamethoxazole (SMX) River Water (China) Total SAs: 24–385 ng/L [12]
Sulfamethoxazole (SMX) River Water (Kenya) Up to 142.6 µg/L [12]
Sulfamethazine (SMZ) Streams (Korea) Up to 21.3 µg/L [12]
Various Sulfonamides River & Seawater 1.683–36.955 ng/L [2]

| Sulfadiazine (SDZ) | Urban Rivers (China) | Total SAs: 11.08–160.60 ng/L |[13] |

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (200-1000 mL) Preservation 2. Add Na2EDTA (0.5 g/L) & Adjust pH (4-7) SampleCollection->Preservation Spiking 3. Spike with Isotope-Labeled Internal Standards Preservation->Spiking SPE_Load 5. Sample Loading Spiking->SPE_Load SPE_Condition 4. SPE Cartridge Conditioning (Methanol & Water) SPE_Condition->SPE_Load SPE_Wash 6. Cartridge Washing (Pure Water) SPE_Load->SPE_Wash SPE_Elute 7. Elution (Methanol + 2% Ammonia) SPE_Wash->SPE_Elute Concentration 8. Evaporation (N2 Stream, 40°C) SPE_Elute->Concentration Reconstitution 9. Reconstitution (1 mL Methanol/Water) Concentration->Reconstitution LCMS 10. UPLC-MS/MS Analysis (ESI+, MRM) Reconstitution->LCMS Quantification 11. Quantification (Isotope Dilution) LCMS->Quantification

Caption: Workflow for sulfonamide analysis in water.

Conclusion

This application note details a highly sensitive, accurate, and reliable SPE-UPLC-MS/MS method for the simultaneous determination of trace levels of sulfonamide antibiotics in environmental water samples.[1] The use of solid-phase extraction ensures effective sample cleanup and concentration, while isotope dilution tandem mass spectrometry provides excellent selectivity and sensitivity for confident quantification.[1][2] The method demonstrates excellent linearity and low limits of detection, making it suitable for routine monitoring of sulfonamides in surface water, groundwater, and other environmental matrices.[1][2]

References

Application Note and Protocol: Sulfathiazole-d4 for Internal Standard Spiking in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of analytes in complex biological matrices is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies, as well as in food safety and environmental analysis. The use of stable isotope-labeled internal standards is a widely accepted practice to correct for variability in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Sulfathiazole-d4, a deuterated analog of the sulfonamide antibiotic sulfathiazole, serves as an excellent internal standard for the quantification of sulfathiazole and other related sulfonamides in various biological matrices. Its chemical and physical properties closely mimic the analyte of interest, ensuring reliable correction for matrix effects and extraction inconsistencies.[1] This document provides a detailed protocol for the preparation and use of this compound as a spiking solution in biological matrices such as plasma, milk, and liver tissue.

Quantitative Data Summary

The use of deuterated internal standards like this compound significantly improves the accuracy and precision of quantitative methods. Below is a summary of typical performance data gathered from methodologies employing sulfonamide internal standards in various biological matrices.

Biological MatrixAnalyte(s)Internal StandardRecovery (%)Linearity (r²)LOQ (ng/mL or ng/g)Reference
Bovine Liver9 SulfonamidesSulfapyridine53 - 93>0.995[2]
Milk14 SulfonamidesThis compound, etc.91 - 114Not Specified<100 µg/kg (MRL)[3]
Livestock Samples31 SulfonamidesNot Specified85 - 109>0.981 - 19[4]
Condensed MilkSulfathiazole, etc.Not SpecifiedNot SpecifiedNot Specified1.25[5]
Bovine Liver/Kidney16 SulfonamidesNot SpecifiedNot SpecifiedNot Specified1.8 - 10[6]

Experimental Protocols

Materials and Reagents
  • This compound (certified reference material)

  • Sulfathiazole (and other sulfonamide standards)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ethyl acetate (HPLC grade)[3][7]

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Water (deionized or Milli-Q)

  • Biological matrix (e.g., plasma, milk, liver tissue)

  • Phosphate buffer

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reverse-phase)

  • QuEChERS salts

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL. Store at -20°C.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 mixture of methanol and water to create a working stock solution of 10 µg/mL.

  • Spiking Solution (Concentration as required): Further dilute the working stock solution to the desired concentration for spiking into the biological matrix. The final concentration of the internal standard should be comparable to the expected concentration of the analyte in the samples.

Sample Preparation Protocols

This protocol is a general procedure for the extraction of sulfonamides from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Spike the plasma sample with an appropriate volume (e.g., 10 µL) of the this compound spiking solution.

  • Vortex for 10 seconds to mix.

  • Add 600 µL of acetonitrile (pre-chilled at -20°C) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

G cluster_plasma_prep Plasma Sample Preparation Workflow plasma 1. Aliquot 200 µL Plasma spike 2. Spike with this compound plasma->spike vortex1 3. Vortex Mix spike->vortex1 ppt 4. Add 600 µL Acetonitrile vortex1->ppt vortex2 5. Vortex Vigorously ppt->vortex2 centrifuge 6. Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Plasma sample preparation workflow.

This protocol is adapted from methods for sulfonamide extraction from milk.[5]

  • To 5 mL of milk in a centrifuge tube, add the this compound spiking solution.

  • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.[3]

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[3]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 1 mL of 10% methanol in water.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

G cluster_milk_prep Milk Sample Preparation Workflow (SPE) milk 1. Spike 5 mL Milk with IS extract 2. Add Acetonitrile/Ethyl Acetate milk->extract vortex_cent 3. Vortex & Centrifuge extract->vortex_cent supernatant 4. Collect & Evaporate Supernatant vortex_cent->supernatant reconstitute1 5. Reconstitute in 10% Methanol supernatant->reconstitute1 spe_load 7. Load Sample onto SPE reconstitute1->spe_load spe_cond 6. Condition SPE Cartridge spe_cond->spe_load spe_wash 8. Wash SPE with Water spe_load->spe_wash spe_elute 9. Elute with Methanol spe_wash->spe_elute evaporate2 10. Evaporate Eluate spe_elute->evaporate2 reconstitute2 11. Reconstitute for Analysis evaporate2->reconstitute2 analysis 12. LC-MS/MS Analysis reconstitute2->analysis

Milk sample preparation workflow using SPE.

This protocol is based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for solid tissues.[2]

  • Weigh 2 g of homogenized liver tissue into a 50 mL centrifuge tube.

  • Add the this compound spiking solution.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18).

  • Vortex for 30 seconds and centrifuge.

  • Transfer the cleaned extract to a new tube and evaporate to dryness.

  • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and this compound to ensure specificity. The precursor ion for this compound will be higher by 4 Da compared to unlabeled Sulfathiazole.

Data Analysis and Quality Control

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analyte standards into a blank matrix and processing them alongside the samples. The internal standard concentration should be kept constant.

  • Quantification: Determine the analyte concentration by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to assess the accuracy and precision of the method.

Stability

The stability of sulfonamides, including Sulfathiazole, in biological matrices should be evaluated.[8][9] Short-term stability at room temperature, long-term stability at -20°C or -80°C, and freeze-thaw stability should be assessed during method validation to ensure the integrity of the samples from collection to analysis.

Conclusion

This application note provides a comprehensive guide for the use of this compound as an internal standard for the quantification of sulfonamides in various biological matrices. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the summarized quantitative data, offer a solid foundation for researchers and scientists in the development and validation of robust analytical methods. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and reliable results in regulated and research environments.

References

Application Note: High-Sensitivity Detection of Sulfathiazole-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment of bacterial infections and as growth promoters.[1] The presence of their residues in food products, such as milk and meat, poses potential risks to human health, including allergic reactions and the development of antibiotic-resistant bacteria.[1] Regulatory bodies have therefore established maximum residue limits (MRLs) for these compounds in various food matrices.[1]

Accurate quantification of sulfonamides requires sensitive and robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity. The use of stable isotope-labeled internal standards, such as Sulfathiazole-d4, is crucial for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantitative results. This application note provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS.

Experimental Protocol

Reagents and Materials
  • This compound certified reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Agilent BondElut PPL or equivalent polymeric sorbent)[2]

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water. These solutions are used to build the calibration curve and for spiking quality control samples.

Sample Preparation Protocol (Example: Water Matrix)

This protocol is adapted from methodologies for analyzing sulfonamides in water.[2]

  • Sample Collection: Collect a 500 mL water sample.

  • Internal Standard Spiking: Spike the sample with the this compound working solution to achieve the desired final concentration.

  • pH Adjustment & Filtering: Adjust the sample pH to between 4 and 7. Filter the sample through a glass fiber filter to remove particulate matter.[2]

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition an SPE cartridge (e.g., Agilent BondElut PPL, 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.[2]

    • Loading: Load the entire water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.[2]

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.[2]

    • Drying: Dry the cartridge under vacuum or with nitrogen gas.

  • Elution: Elute the analyte from the cartridge using 5 mL of methanol containing 2% aqueous ammonia.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2][3]

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[4]

    • Vortex the solution thoroughly and filter it through a 0.22 µm syringe filter into an LC autosampler vial.[3][5]

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions

Optimal chromatographic separation is essential for resolving the analyte from matrix interferences. A C18 reversed-phase column is commonly used.[3][6] The mobile phase typically consists of water and an organic solvent like acetonitrile or methanol, with an acid modifier such as formic acid to improve peak shape and ionization efficiency.[1][3]

ParameterRecommended Condition
LC System Agilent 1290 Infinity II, Shimadzu LC-20AD, or equivalent[7][8]
Column Reversed-phase C18 (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm)[4][6]
Mobile Phase A Water with 0.1% Formic Acid[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Flow Rate 0.3 - 0.7 mL/min[3][6]
Column Temperature 30 - 40°C[3][10]
Injection Volume 2 - 20 µL[7][11]
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Mass Spectrometry (MS/MS) Conditions

This compound is typically analyzed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3] The precursor ion corresponds to the protonated molecule [M+H]+, which is then fragmented in the collision cell to produce specific product ions. The transition from the precursor ion to the most abundant product ion is used for quantification, while a second transition is often used for confirmation.

ParameterRecommended Setting
MS System SCIEX Triple Quad 5500, Agilent 6460, or equivalent[3][12]
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Spray Voltage 3250 - 5500 V[3][13]
Nebulizer Gas 50 - 55 psi[3]
Source Temperature 90 - 550°C[3][13]
Curtain Gas 40 psi[3]
Collision Gas Argon

Data Presentation

The following table summarizes the optimized MRM parameters for the detection of this compound. The precursor ion for this compound is m/z 260, which is 4 amu higher than that of unlabeled Sulfathiazole (m/z 256). The fragmentation pattern is expected to be similar, with the primary product ion at m/z 156 resulting from the loss of the deuterated thiazole ring.[13][14]

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Collision Energy (eV)Product Ion (Qualifier)Collision Energy (eV)Cone Voltage (V)
This compound260.1156.115 - 20108.125 - 3025 - 35

Note: Collision energy and cone voltage are instrument-dependent and should be optimized for maximum signal intensity.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to final data acquisition.

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final Final Processing & Analysis Sample 1. Sample Collection (e.g., 500 mL Water) Spike 2. Spike with this compound (Internal Standard) Sample->Spike Filter 3. pH Adjustment & Filtration Spike->Filter Condition 4. Condition SPE Cartridge Filter->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute Analyte Wash->Elute Evap 8. Evaporate to Dryness Elute->Evap Recon 9. Reconstitute in Mobile Phase Evap->Recon LCMS 10. LC-MS/MS Analysis Recon->LCMS

Caption: Experimental workflow for this compound analysis.

References

Application of Sulfathiazole-d4 in Environmental Sample Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfathiazole-d4, a deuterated analog of the sulfonamide antibiotic sulfathiazole, serves as a critical internal standard for the accurate quantification of sulfathiazole and other sulfonamide residues in complex environmental matrices. Its use is pivotal in analytical methodologies, primarily those employing isotope dilution mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chemical similarity to its non-deuterated counterpart allows it to mimic the analyte's behavior during sample extraction, cleanup, and ionization, thus correcting for matrix effects and variations in analytical performance. This application note provides detailed protocols and quantitative data for the use of this compound in the analysis of environmental samples.

I. Quantitative Data Summary

The use of deuterated internal standards like this compound significantly improves the accuracy and precision of analytical methods for detecting sulfonamides in environmental samples. The following tables summarize key quantitative performance metrics from various studies.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodLOD (ng/L)LOQ (ng/L)Reference
SulfathiazoleWastewater EffluentLC-ESI-MS/MS--[1]
SulfathiazoleSurface WaterSPE-UHPLC/MS/MS-0.5 µg/L (for 19 sulfonamides)[2]
SulfonamidesWaterSPE-LC-MS/MS0.02 - 5.13-[3]
SulfonamidesSeawaterUA-DLLME-HPLC-DAD0.7 - 7.8 µg/L2.4 - 26.0 µg/L[4]
SulfathiazoleSoilPLE-SPE-LC-MS/MS0.01 - 4.19 ng/g-[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; LC-ESI-MS/MS: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry; SPE: Solid Phase Extraction; UHPLC: Ultra-High-Performance Liquid Chromatography; UA-DLLME: Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; PLE: Pressurized Liquid Extraction.

Table 2: Recovery Rates and Precision

AnalyteMatrixSpiking LevelRecovery (%)RSD (%)Reference
19 SulfonamidesSurface Water20 ng/L80 - 90< 20[2]
7 SulfonamidesSeawater50, 500, 5000 µg/L80.0 - 106.00.2 - 6.3[4]
22 SulfonamidesSoil-60 - 130< 23[5]
SulfonamidesSurface Water & Hospital Wastewater-55 - 115-[6]

RSD: Relative Standard Deviation.

II. Experimental Protocols

The following protocols describe the detailed methodology for the analysis of sulfonamides in water and soil samples using this compound as an internal standard.

A. Protocol for Water Sample Analysis (e.g., Surface Water, Wastewater)

This protocol is a composite based on established methods utilizing solid-phase extraction (SPE) and LC-MS/MS.[2][3][6]

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles.

  • To prevent microbial degradation of sulfonamides, transport samples to the laboratory on ice and store at 4°C.

  • For wastewater samples, vacuum filter through a glass fiber filter to remove suspended solids.[1]

2. Sample Preparation and Solid-Phase Extraction (SPE):

  • Measure 500 mL of the water sample.

  • Add a known concentration of this compound internal standard solution (e.g., 40 ng/L).[2]

  • Adjust the sample pH to a range of 4 to 7.[2]

  • Condition a solid-phase extraction cartridge (e.g., Agilent BondElut PPL, 500 mg, 6 mL) by passing methanol followed by deionized water.[2]

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[2]

  • Wash the cartridge with 5 mL of pure water to remove interferences.[2]

  • Dry the cartridge under vacuum.[2]

  • Elute the analytes with a suitable solvent, such as methanol containing 2% aqueous ammonia.[2]

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., water/acetonitrile mixture).[6]

  • Filter the reconstituted sample through a 0.2 µm syringe filter before LC-MS/MS analysis.[6]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile.[2]

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Injection Volume: 10 µL.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6]

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the target sulfonamides and this compound. For this compound, a representative transition is m/z 260 -> 112, 160.[1]

    • Quantification: The concentration of each sulfonamide is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve.[1]

B. Protocol for Soil and Sediment Sample Analysis

This protocol is based on methods employing pressurized liquid extraction (PLE) followed by SPE and LC-MS/MS.[5][7]

1. Sample Collection and Preparation:

  • Collect soil or sediment samples and store them in appropriate containers.

  • Air-dry the samples, grind them, and sieve to achieve a homogenous particle size.

2. Pressurized Liquid Extraction (PLE):

  • Mix a known amount of the dried sample (e.g., 5 g) with a dispersing agent (e.g., diatomaceous earth).

  • Add a known amount of this compound internal standard.

  • Pack the mixture into a PLE cell.

  • Extract the sample using a suitable solvent mixture (e.g., acetone:methanol) at an elevated temperature (e.g., 50°C) and pressure (e.g., 1500 psi).[5]

  • Collect the extract.

3. Extract Cleanup (Solid-Phase Extraction):

  • The PLE extract is often diluted with water and subjected to a solid-phase extraction cleanup step similar to the one described for water samples to remove matrix interferences.

4. LC-MS/MS Analysis:

  • The analysis is performed using the same LC-MS/MS conditions as described for water samples.

  • Quantification is based on the internal standard method using this compound.

III. Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection 1. Sample Collection (Water/Soil) add_is 2. Addition of This compound (IS) sample_collection->add_is extraction 3. Extraction (SPE or PLE) add_is->extraction cleanup 4. Elution and Concentration extraction->cleanup reconstitution 5. Reconstitution cleanup->reconstitution lc_separation 6. LC Separation reconstitution->lc_separation ms_detection 7. MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration 8. Peak Integration ms_detection->peak_integration ratio_calculation 9. Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calculation quantification 10. Quantification (vs. Calibration Curve) ratio_calculation->quantification result Final Concentration quantification->result

Caption: Experimental workflow for sulfonamide analysis using an internal standard.

logical_relationship cluster_analyte Analyte (Sulfathiazole) cluster_is Internal Standard (this compound) analyte_extraction Extraction Loss analyte_matrix Matrix Effects (Ion Suppression/Enhancement) correction Correction Factor (Ratio of Analyte/IS Response) analyte_extraction->correction analyte_instrument Instrumental Variability analyte_matrix->correction analyte_instrument->correction is_extraction Extraction Loss is_matrix Matrix Effects (Ion Suppression/Enhancement) is_extraction->correction is_instrument Instrumental Variability is_matrix->correction is_instrument->correction accurate_quant Accurate Quantification correction->accurate_quant

Caption: Role of this compound in correcting for analytical variability.

References

Application Note: High-Precision Quantification of Sulfathiazole using Isotope Dilution Mass Spectrometry with Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole is a sulfonamide antibiotic that has been utilized in both human and veterinary medicine.[1] Accurate quantification of sulfathiazole in various biological and environmental matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety.[1][2][3] Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold standard analytical technique for its high accuracy and precision, effectively mitigating matrix effects and variations in sample preparation.[4][5] This application note provides a detailed protocol for the determination of sulfathiazole using its deuterated analog, Sulfathiazole-d4, as an internal standard coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[5] The labeled internal standard is chemically identical to the analyte and therefore experiences the same extraction losses and ionization suppression or enhancement during analysis.[4][5] By measuring the ratio of the signal from the native analyte to the isotopically labeled standard, precise quantification can be achieved.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of sulfathiazole in a biological matrix (e.g., milk, plasma, or tissue homogenate).

Reagents and Materials
  • Sulfathiazole (analytical standard)

  • This compound (isotopically labeled internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (ACS grade)[4]

  • n-Hexane (HPLC grade)[4]

  • Formic Acid (LC-MS grade)[4]

  • Deionized Water (18.2 MΩ·cm)

  • Polypropylene centrifuge tubes (15 mL and 50 mL)

  • Solid Phase Extraction (SPE) cartridges (e.g., Agilent BondElut PPL)[6]

  • LC-MS vials

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve sulfathiazole and this compound in methanol to prepare individual stock solutions. Store at 4°C.[4]

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the sulfathiazole intermediate solution into a blank matrix extract. A typical concentration range is 0.5 to 100 µg/L.[6]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the initial extraction solvent.

Sample Preparation (Liquid-Liquid Extraction for Milk Samples)

This protocol is adapted from a method for determining sulfonamides in milk.[4]

  • Measure 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard solution.[4]

  • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.[4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge at 10,000 rpm for 10 minutes.[4]

  • Transfer 6 mL of the supernatant to a clean 15 mL centrifuge tube.[4]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4][6]

  • Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute to remove lipids.[4]

  • Add 1.5 mL of 10% (v/v) aqueous methanol and vortex for 1 minute. This step partitions the sulfonamides into the aqueous methanol phase.[4]

  • Centrifuge at 14,000 rpm for 5 minutes.[4]

  • Transfer 500 µL of the lower aqueous methanol layer to an LC vial for analysis.[4]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes.

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 3 µL.[7]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for sulfathiazole and this compound should be optimized. Example transitions are provided in Table 1.

Data Presentation

Table 1: Example Mass Spectrometry Parameters for Sulfathiazole and this compound
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Sulfathiazole256.0156.0 (Quantifier)92.0 (Qualifier)
This compound260.0160.0 (Quantifier)96.0 (Qualifier)
Table 2: Performance Characteristics of the IDMS Method

The following table summarizes typical performance data for the analysis of sulfonamides using IDMS, compiled from various studies.

ParameterValue RangeReference(s)
Linearity (r²)> 0.998[6]
Limit of Quantitation (LOQ)0.02 - 10 µg/kg[7]
Recovery67.6% - 114%[4][7]
Relative Standard Deviation (RSD)0.80% - 9.23%[7]

Visualizations

Isotope Dilution Mass Spectrometry Workflow

IDMS_Workflow Sample Sample Collection (e.g., Milk, Plasma) Spike Spiking with This compound (IS) Sample->Spike Add known amount of IS Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction Homogenize Analysis LC-MS/MS Analysis Extraction->Analysis Inject extract Quantification Data Processing & Quantification Analysis->Quantification Measure Analyte/IS Ratio Result Final Concentration Quantification->Result Calculate Concentration

Caption: A generalized workflow for Isotope Dilution Mass Spectrometry.

Principle of Isotope Dilution

ID_Principle cluster_sample Initial Sample cluster_standard Internal Standard cluster_mixture Sample + IS Mixture cluster_ms Mass Spectrometer Analyte Analyte (Sulfathiazole) Unknown Amount (nx) Mix Analyte + IS Ratio is constant throughout preparation Analyte->Mix IS Isotope-Labeled Standard (this compound) Known Amount (ns) IS->Mix MS Measure Signal Ratio Analyte Signal (Ax) / IS Signal (As) Mix->MS Extraction & Analysis Result nx = ns * (Ax / As) * (Rx / Rs) where R is the response factor MS->Result Calculate nx

Caption: The fundamental principle of quantification by Isotope Dilution.

Conclusion

Isotope Dilution Mass Spectrometry using this compound as an internal standard provides a robust and reliable method for the accurate quantification of sulfathiazole in complex matrices. The detailed protocol and performance characteristics presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals. The inherent advantages of IDMS, including the correction for matrix effects and procedural losses, make it an indispensable tool for demanding analytical applications in pharmaceutical research and regulatory monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Sulfathiazole and Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the liquid chromatographic separation of sulfathiazole and its deuterated internal standard, sulfathiazole-d4, particularly for quantitative analysis using mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why are my this compound and sulfathiazole peaks separating? I thought they were chemically identical.

A1: This phenomenon is known as the deuterium isotope effect. While chemically similar, the substitution of hydrogen with its heavier isotope, deuterium, leads to subtle changes in the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond.[1] This can result in weaker van der Waals interactions between the deuterated compound and the non-polar stationary phase in reversed-phase chromatography, often causing this compound to elute slightly earlier than sulfathiazole.[2][3][4]

Q2: How much of a retention time shift is typical between sulfathiazole and this compound?

A2: The magnitude of the retention time shift depends on several factors, including the number of deuterium atoms, the mobile phase composition, the type of stationary phase, and the gradient steepness.[3][5] In many cases, the shift is small, often a matter of seconds.[2] However, even a small shift can be problematic if the peaks are not sufficiently integrated or if the internal standard does not experience the same matrix effects as the analyte.[1]

Q3: Is it a problem if my this compound internal standard does not co-elute perfectly with sulfathiazole?

A3: Ideally, an internal standard should co-elute with the analyte to accurately compensate for matrix effects and variations in ionization efficiency during mass spectrometry analysis.[1] If this compound elutes at a different time, it may not be subjected to the exact same degree of ion suppression or enhancement as sulfathiazole, which could compromise quantitative accuracy.[1]

Q4: Are there alternative internal standards that exhibit less separation from sulfathiazole?

A4: Yes, stable isotope-labeled standards using heavy isotopes like ¹³C or ¹⁵N are excellent alternatives.[1] These isotopes cause a smaller fractional change in mass and do not significantly alter the molecular properties that influence chromatographic retention.[1] Consequently, a ¹³C-labeled sulfathiazole standard would be expected to co-elute almost perfectly with the unlabeled analyte. The primary drawback is often higher cost and availability.[1]

Q5: What is a suitable starting point for developing an LC-MS method for sulfathiazole?

A5: A common starting point is reversed-phase chromatography using a C18 column.[6][7][8] The mobile phase typically consists of an aqueous component with an acid modifier (like 0.1% formic acid) and an organic component (like acetonitrile or methanol).[9][10] Detection is best achieved using tandem mass spectrometry (LC-MS/MS) in positive ion mode, monitoring for specific precursor-to-product ion transitions.[9][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase interact with the basic amine groups on sulfathiazole. 2. Sample Overload: Injecting too high a concentration of the analyte. 3. Mismatched Injection Solvent: The solvent used to dissolve the sample is much stronger than the initial mobile phase.1. Modify Mobile Phase: Lower the pH of the aqueous mobile phase (e.g., to pH 3 with formic acid) to protonate the silanols and the analyte, reducing unwanted interactions.[12] Use a column with advanced end-capping. 2. Reduce Sample Concentration: Dilute the sample. 3. Adjust Injection Solvent: Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase.
Significant Retention Time Shift Between this compound and Sulfathiazole 1. Shallow Gradient: A slow, shallow gradient can amplify the separation between the two isotopologues. 2. Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) can influence the magnitude of the isotope effect. 3. Column Chemistry: Different stationary phases (e.g., C18 vs. Phenyl) will have different selectivities.1. Steepen the Gradient: A faster gradient can reduce the overall run time and minimize the observed separation between the peaks. 2. Test Different Solvents: Experiment with both acetonitrile and methanol as the organic modifier to see which provides better co-elution. 3. Screen Columns: If co-elution is critical, test different column chemistries.
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components from the sample (e.g., salts, phospholipids) interfere with the ionization of sulfathiazole in the MS source. 2. Suboptimal MS Parameters: Incorrect cone voltage or collision energy settings. 3. Poor Solubility: Sulfathiazole may precipitate if the mobile phase pH is not suitable.[13]1. Improve Sample Preparation: Use a more effective sample clean-up method (e.g., solid-phase extraction) to remove interferences.[11] Adjust chromatography to move the analyte peak away from areas of high ion suppression. 2. Optimize MS Parameters: Perform a tuning infusion of sulfathiazole to determine the optimal settings for precursor ion selection, collision energy, and product ion selection. 3. Check Mobile Phase pH: Ensure the mobile phase pH is maintained in a range where sulfathiazole remains soluble (it is more soluble at acidic or alkaline pH than at neutral pH).[13]
Variable Retention Times 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize between injections, especially with gradients. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component). 3. Temperature Fluctuations: The column temperature is not stable.1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[14] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped.[14] 3. Use a Column Oven: Maintain a constant and controlled column temperature.[14]

Experimental Protocols

Protocol 1: Standard LC-MS/MS Method for Sulfathiazole Quantification

This protocol outlines a general-purpose method for the separation and quantification of sulfathiazole and this compound in a clean matrix (e.g., after solid-phase extraction).

1. Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    6.0 95
    7.0 95
    7.1 5

    | 9.0 | 5 |

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Sulfathiazole 256.0 156.1

    | this compound | 260.0 | 160.1 |

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Source Temperature: 550 °C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 60 psi

3. Sample Preparation:

  • Prepare stock solutions of sulfathiazole and this compound in methanol.[6]

  • Prepare working standards and calibration curves by diluting the stock solutions in the initial mobile phase (95:5 Mobile Phase A:B).[6]

  • For extracted samples, ensure the final reconstitution solvent is compatible with the initial mobile phase to prevent peak distortion.[6]

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Prepare Stock & Working Standards Prep2 Sample Extraction (e.g., SPE) Prep1->Prep2 Prep3 Reconstitute in Initial Mobile Phase Prep2->Prep3 LC Inject into HPLC System Prep3->LC Analyte & IS Mixture Sep Chromatographic Separation (C18 Column) LC->Sep MS Mass Spectrometry Detection (MRM) Sep->MS Integ Peak Integration MS->Integ Raw Chromatographic Data Calib Generate Calibration Curve Integ->Calib Quant Quantify Analyte Concentration Calib->Quant

Caption: General experimental workflow for quantitative analysis.

G Start Problem: Significant Peak Separation (Analyte vs. IS) CheckGradient Is the gradient shallow? Start->CheckGradient SteepenGradient Action: Increase gradient slope. Observe effect on separation. CheckGradient->SteepenGradient Yes CheckSolvent Are you using ACN or MeOH? CheckGradient->CheckSolvent No End Resolution Improved SteepenGradient->End SwitchSolvent Action: Switch organic solvent (e.g., from ACN to MeOH). CheckSolvent->SwitchSolvent ACN CheckColumn Is the column chemistry optimal? CheckSolvent->CheckColumn MeOH SwitchSolvent->End TestColumn Action: Test a different stationary phase (e.g., Phenyl-Hexyl). CheckColumn->TestColumn Maybe CheckColumn->End Yes TestColumn->End

Caption: Troubleshooting logic for peak separation issues.

References

Addressing matrix effects in sulfonamide analysis using Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing matrix effects in sulfonamide analysis using Sulfathiazole-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact sulfonamide analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting, undetected components in the sample matrix. This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis. In the analysis of sulfonamides, endogenous substances from complex matrices like plasma, milk, or tissue can interfere with the ionization of the target sulfonamide and this compound in the mass spectrometer's ion source, leading to unreliable results.

Q2: Why is a deuterated internal standard like this compound recommended for sulfonamide analysis?

A2: A deuterated internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (Sulfathiazole), it is expected to co-elute chromatographically and experience similar matrix effects and variations during sample preparation and injection. By calculating the peak area ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.[1]

Q3: Can this compound perfectly correct for all matrix effects?

A3: While highly effective, this compound may not perfectly correct for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[1] If the matrix effect is not uniform across the entire chromatographic peak, this slight shift in retention time can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, resulting in inaccurate quantification.

Q4: What are common sources of matrix interference for sulfonamide analysis in biological samples?

A4: Common sources of matrix interference in biological samples such as plasma, milk, and tissues include:

  • Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression in electrospray ionization (ESI).

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also lead to ion suppression.

  • Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with the sulfonamides and interfere with their ionization.

Q5: What is "matrix-matched calibration" and when should it be used?

A5: Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest. This approach helps to compensate for matrix effects by ensuring that the calibration standards and the samples experience similar ionization suppression or enhancement. It is particularly useful when a suitable stable isotope-labeled internal standard is not available or when significant matrix effects are still observed despite the use of an internal standard.[2]

Troubleshooting Guide

Problem 1: High variability in the this compound internal standard response across different samples.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Ensure that pipettes are properly calibrated and that the same, validated procedure is used for adding the internal standard to all samples, calibration standards, and quality controls. Thoroughly vortex or mix samples after adding the internal standard to ensure homogeneity.

  • Possible Cause 2: Differential Matrix Effects.

    • Solution: The composition of the matrix can vary between samples (e.g., lipemic or hemolyzed plasma). This can cause the internal standard to be affected differently in each sample. Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized for this purpose.

  • Possible Cause 3: Instrument Instability.

    • Solution: Check for fluctuations in the ESI source's spray stability or other instrument-related issues. Allow the instrument to stabilize before starting the analytical run and monitor system suitability throughout the analysis.

Problem 2: The recovery of the target sulfonamide is low and inconsistent, while the this compound recovery is acceptable.

  • Possible Cause 1: Analyte Degradation.

    • Solution: The target sulfonamide may be less stable than this compound under the sample preparation conditions. Minimize the time samples spend at room temperature and consider working on ice or in a cold room. Evaluate the stability of the analyte in the sample matrix.

  • Possible Cause 2: Suboptimal Extraction pH.

    • Solution: The extraction efficiency of sulfonamides is pH-dependent. Adjusting the pH of the sample can improve the partitioning of the target sulfonamide into the organic solvent during LLE or its retention on an SPE sorbent.

  • Possible Cause 3: Inappropriate SPE Sorbent or Protocol.

    • Solution: For SPE, ensure that the sorbent, as well as the conditioning, loading, washing, and elution steps, are optimized for the target sulfonamide. A cation-exchange mechanism is often suitable for the slightly acidic nature of sulfonamides.

Problem 3: The retention times of the target sulfonamide and this compound are significantly different.

  • Possible Cause: Isotope Effect.

    • Solution: While a small difference is sometimes expected, a large separation can be problematic.[1]

      • Chromatographic Optimization: Modify the LC gradient to be shallower, which can help to reduce the separation between the analyte and the internal standard.

      • Column Chemistry: Experiment with a different stationary phase that may exhibit a smaller isotope effect for your analytes.

Data Presentation

Table 1: Representative Recovery and Matrix Effect Data for Sulfonamides in Various Matrices

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)
SulfathiazoleMilkAcetonitrile precipitation & LLE91-114-12 to +11
SulfamethazineMilkAcetonitrile precipitation & LLE91-114-12 to +11
SulfadiazineMilkAcetonitrile precipitation & LLE91-114-12 to +11
SulfamethoxazoleMilkQuEChERS67.6-103.8Not Specified
SulfathiazolePastriesQuEChERS67.6-103.8Not Specified
SulfamethazineTilapia FilletQuEChERS85-105-15 to +10
SulfathiazoleEnvironmental WaterSPE79-118Not Specified

Note: Data is compiled from multiple sources and represents typical performance. Actual results may vary depending on the specific method and matrix.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sulfonamides in Water
  • Sample Pre-treatment:

    • To a 500 mL water sample, add EDTA to a final concentration of 0.5 g/L.

    • Adjust the sample pH to between 4 and 7.

    • Spike with the appropriate volume of this compound solution.

  • SPE Cartridge Conditioning:

    • Condition an Agilent BondElut PPL-SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of pure water.[7]

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[7]

  • Washing:

    • Wash the cartridge with 5 mL of pure water to remove salts and other polar interferences.[7]

  • Elution:

    • Elute the sulfonamides from the cartridge with 5 mL of methanol containing 2% aqueous ammonia.[7]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and centrifuge before LC-MS/MS analysis.[7]

Protocol 2: QuEChERS Extraction for Sulfonamides in Milk
  • Sample Preparation:

    • Weigh 2 g of milk sample into a 50 mL centrifuge tube.

    • Add 4 mL of water and shake.

    • Spike with the appropriate volume of this compound solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.[8]

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE tube containing PSA (primary secondary amine) and MgSO₄.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Collect the supernatant and filter through a 0.22 µm filter before LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Milk, Plasma) Spike Spike with this compound Sample->Spike Add Internal Standard Extraction Extraction (SPE or QuEChERS) Spike->Extraction Extract Analytes Cleanup Cleanup (e.g., dSPE) Extraction->Cleanup Remove Interferences Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon Concentrate Sample LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Inject Sample Data_Processing Data Processing LC_MS->Data_Processing Acquire Data Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Calculate Ratios troubleshooting_logic Start High Variability in IS Response? Cause1 Inconsistent Sample Prep? Start->Cause1 Yes End Problem Resolved Start->End No Cause2 Differential Matrix Effects? Cause1->Cause2 No Solution1 Calibrate Pipettes, Ensure Homogeneity Cause1->Solution1 Yes Cause3 Instrument Instability? Cause2->Cause3 No Solution2 Improve Sample Cleanup (SPE/LLE Optimization) Cause2->Solution2 Yes Solution3 Check Instrument Stability, System Suitability Cause3->Solution3 Yes Cause3->End No Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Sulfathiazole-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the mass spectrometry analysis of Sulfathiazole-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity of this compound in my LC-MS/MS analysis?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Ionization Source Parameters: The settings of your electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source are critical. Parameters such as spray voltage, gas temperatures, and gas flow rates directly impact the efficiency of ion generation.[1][2]

  • Matrix Effects: Co-eluting endogenous components from your sample matrix (e.g., plasma, urine, tissue extracts) can suppress the ionization of this compound, leading to a weaker signal.[3][4]

  • Inefficient Sample Preparation: Poor extraction and cleanup of your sample can result in the presence of interfering substances that cause matrix effects.[5][6]

  • Inadequate Chromatographic Separation: If this compound co-elutes with other compounds, it can lead to ion suppression.[7][8]

  • Incorrect Mass Spectrometry Parameters: The selection of precursor and product ions (MRM transitions) and the collision energy used for fragmentation are crucial for achieving optimal sensitivity.[9][10]

Q2: How can I minimize matrix effects for this compound analysis?

Minimizing matrix effects is crucial for accurate and sensitive quantification. Here are some effective strategies:

  • Improve Sample Preparation: Employ rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6] Protein precipitation is a simpler method but may be less effective at removing all interferences.[5]

  • Optimize Chromatography: Develop a robust chromatographic method that separates this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[3][6]

  • Use a Stable Isotope-Labeled Internal Standard: As you are using this compound, it serves as an excellent internal standard for the non-labeled Sulfathiazole. For quantifying this compound itself (for example, in isotope dilution studies), a different stable isotope-labeled analog would be needed. The key is that the internal standard co-elutes and experiences similar matrix effects as the analyte, allowing for accurate correction.[5][7]

  • Consider a Different Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11] If you continue to face significant ion suppression with ESI, switching to APCI might be a viable option.[12]

Q3: What are the recommended starting points for ESI source optimization for this compound?

Optimizing your ESI source is a critical step. While the optimal parameters are instrument-dependent, here are some general guidelines:

  • Spray Voltage: This is a crucial parameter that often has a significant impact on signal intensity. It's recommended to perform a systematic evaluation to find the optimal voltage.[2]

  • Nebulizing and Drying Gas: The flow rates and temperatures of these gases affect droplet formation and desolvation. Higher flow rates or more aqueous mobile phases may require increased gas flow and temperature.[13]

  • Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet can influence signal intensity and stability.[2]

  • Systematic Optimization: A design of experiments (DoE) approach can be highly effective for systematically optimizing multiple source parameters and identifying interactions between them.[1][14][15]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the mass spectrometry analysis of this compound.

Problem: Low or No Signal for this compound

This is a common and frustrating issue. The following workflow can help you systematically identify the root cause.

Troubleshooting Workflow: Low or No Signal cluster_0 Initial Checks cluster_1 Investigation cluster_2 Resolution A Verify Sample Preparation (Fresh Standard Injection) D Signal Present with Direct Infusion? A->D B Check Instrument Status (LC Pumps, MS Vacuum) B->D H Perform Instrument Maintenance B->H Error Status C Inspect ESI Spray (Stable and Consistent?) C->D I Optimize Source Conditions C->I Unstable Spray E Review Chromatogram (Peak Shape, Retention Time) D->E Yes G Re-prepare Samples & Standards D->G No F Check for Clogs (High System Pressure?) E->F J Troubleshoot LC Method E->J K Clean/Replace Tubing & Column F->K Troubleshooting Workflow: Poor Peak Shape cluster_0 Problem Identification cluster_1 Potential Causes & Solutions A Observe Peak Tailing, Broadening, or Splitting B Column Overload (Reduce Injection Volume/Concentration) A->B C Column Contamination (Flush or Replace Column) A->C D Incompatible Injection Solvent (Reconstitute in Mobile Phase) A->D E Secondary Interactions (Adjust Mobile Phase pH/Ionic Strength) A->E F Instrumental Issues (Check for Dead Volumes, Leaks) A->F G Issue Resolved B->G Resolved? C->G Resolved? D->G Resolved? E->G Resolved? F->G Resolved?

References

Technical Support Center: Preventing In-source Fragmentation of Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of in-source fragmentation (ISF) of deuterated standards in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for my deuterated internal standard?

A1: In-source fragmentation is the unintended breakdown of ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon occurs when excess energy is transferred to the ions during the desolvation and ionization process. For quantitative bioanalysis using deuterated internal standards (IS), ISF is a significant concern because it can lead to:

  • Inaccurate Quantification: Fragmentation of the deuterated IS reduces the intensity of the intended precursor ion, leading to an inaccurate analyte-to-IS ratio and compromising the quantitative accuracy of the assay.[1]

  • Crosstalk/Interference: Fragments from the labeled standard may have the same mass-to-charge ratio (m/z) as the analyte, leading to analytical interference and inaccurate results.

  • Altered Fragmentation Patterns: The fragmentation pattern of a deuterated standard can sometimes differ from its non-labeled counterpart due to the deuterium isotope effect, which can complicate data analysis.[1]

Q2: What are the primary causes of in-source fragmentation of my deuterated standard?

A2: The primary causes of ISF are related to the settings of the electrospray ionization (ESI) source, which impart excess energy to the ions. Key parameters include:

  • High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the sampling cone and the skimmer, is a major contributor to ISF. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1][2]

  • High Source Temperature: Elevated source and desolvation temperatures can provide additional thermal energy, promoting the fragmentation of labile molecules.[2]

Q3: How can I distinguish between in-source fragmentation and hydrogen-deuterium (H/D) back-exchange?

A3: Differentiating between ISF and H/D back-exchange is crucial for effective troubleshooting.

  • In-Source Fragmentation involves the cleavage of covalent bonds, resulting in fragment ions with a lower m/z.

  • Hydrogen-Deuterium (H/D) Back-Exchange is the replacement of deuterium atoms on the standard with hydrogen atoms from the solvent or matrix. This results in a shift of the precursor ion peak to a lower m/z, typically by one mass unit for each deuterium exchanged.

A systematic approach to distinguish the two involves infusing the standard at a very low cone voltage to minimize ISF and observing the isotopic profile of the precursor ion. The presence of significant peaks at m/z values corresponding to the loss of deuterium suggests H/D exchange is occurring.

Troubleshooting Guides

This section provides step-by-step guides to identify and mitigate in-source fragmentation of deuterated standards.

Guide 1: Optimizing Cone Voltage / Declustering Potential

Excessive cone voltage (also referred to as fragmentor voltage or declustering potential depending on the instrument manufacturer) is a primary cause of ISF.[1][2] This guide provides a systematic approach to optimize this parameter.

Experimental Protocol: Cone Voltage Optimization by Direct Infusion

  • Prepare a Standard Solution: Prepare a solution of the deuterated internal standard in a solvent composition that mimics the mobile phase used in your LC-MS/MS method.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable and continuous signal.

  • Initial Low-Energy Scan: Set the cone voltage to a very low value (e.g., 10-20 V) and acquire a full scan mass spectrum. At this low energy, minimal fragmentation is expected.

  • Ramp the Cone Voltage: Gradually increase the cone voltage in discrete steps (e.g., 10 V increments) while acquiring a full scan mass spectrum at each step.

  • Data Analysis: Plot the intensity of the precursor ion and any observed fragment ions as a function of the cone voltage. Identify the optimal voltage that maximizes the precursor ion signal while minimizing the intensity of fragment ions.

Data Presentation: Effect of Cone Voltage on Precursor and Fragment Ion Intensity

Cone Voltage (V)Precursor Ion Intensity (Counts)Fragment Ion Intensity (Counts)Analyte/IS Ratio
205,000,00050,0001.02
408,000,000200,0001.01
609,500,000800,0000.95
807,000,0002,500,0000.85
1004,000,0005,000,0000.70

This table illustrates a typical outcome where the precursor ion intensity initially increases with cone voltage before decreasing as fragmentation becomes more pronounced. The analyte/IS ratio is negatively impacted at higher cone voltages.

Guide 2: Optimizing Source Temperature

Elevated source temperatures can contribute to the thermal degradation and fragmentation of deuterated standards.[2]

Experimental Protocol: Source Temperature Optimization

  • Prepare Spiked Samples: Prepare a set of quality control (QC) samples by spiking a known concentration of the analyte and the deuterated IS into the relevant biological matrix.

  • Set Initial Source Temperature: Begin with the source temperature used in the original method.

  • Analyze Replicates: Inject multiple replicates (e.g., n=5) of a QC sample and record the analyte and IS peak areas.

  • Vary Source Temperature: Decrease the source temperature in increments (e.g., 20°C) and repeat the analysis of the QC sample replicates at each temperature setting.

  • Data Analysis: Calculate the mean analyte/IS peak area ratio, standard deviation (SD), and coefficient of variation (%CV) at each temperature. Plot the %CV against the source temperature to identify the optimal temperature that provides the best precision.

Data Presentation: Impact of Source Temperature on Analytical Precision

Source Temperature (°C)Mean Analyte/IS RatioStandard Deviation% Coefficient of Variation (%CV)
1500.980.1515.3
1301.010.087.9
1101.000.044.0
900.990.055.1

This table demonstrates how lowering the source temperature can improve the precision of the analyte/IS ratio by reducing thermal fragmentation of the internal standard.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for In-Source Fragmentation cluster_Start Start cluster_Investigation Investigation cluster_Analysis Analysis & Decision cluster_Resolution Resolution Start Inaccurate Quantification or Unexpected Fragments Observed Infusion Direct Infusion of Deuterated Standard Start->Infusion Vary_Voltage Vary Cone Voltage/ Declustering Potential Infusion->Vary_Voltage Vary_Temp Vary Source Temperature Infusion->Vary_Temp Check_HD Check for H/D Exchange Infusion->Check_HD Analyze_Voltage Analyze Precursor vs. Fragment Ion Intensity Vary_Voltage->Analyze_Voltage Analyze_Temp Analyze Analyte/IS Ratio Precision (%CV) Vary_Temp->Analyze_Temp Decision Fragmentation Minimized? Check_HD->Decision Analyze_Voltage->Decision Analyze_Temp->Decision Decision->Start No, Re-investigate Optimize Implement Optimized Source Parameters Decision->Optimize Yes Revalidate Re-evaluate Method Performance Optimize->Revalidate Signaling_Pathway Key Factors Influencing In-Source Fragmentation cluster_instrument Instrument Parameters cluster_analyte Analyte Properties cluster_outcome Observed Outcome Cone_Voltage Cone Voltage / Declustering Potential Fragmentation In-Source Fragmentation Cone_Voltage->Fragmentation Source_Temp Source Temperature Source_Temp->Fragmentation Gas_Flows Nebulizer & Drying Gas Flows Gas_Flows->Fragmentation Chemical_Stability Chemical Stability of Deuterated Standard Chemical_Stability->Fragmentation Label_Position Position of Deuterium Label Label_Position->Fragmentation Inaccuracy Quantitative Inaccuracy Fragmentation->Inaccuracy

References

Dealing with co-eluting interferences in Sulfathiazole-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfathiazole-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during LC-MS/MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Sulfathiazole, a sulfonamide antibiotic. In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is commonly used as an internal standard (IS). Because its chemical and physical properties are nearly identical to Sulfathiazole, it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This enables accurate quantification by correcting for variations in sample extraction, matrix effects, and instrument response.

Q2: What are co-eluting interferences and how do they impact this compound analysis?

Co-eluting interferences are compounds in a sample that have similar or identical retention times to the analyte of interest (Sulfathiazole) or its internal standard (this compound) under a specific chromatographic method. These interferences can lead to inaccurate quantification by artificially increasing or decreasing the detector signal for the analyte or internal standard. In mass spectrometry, if the interfering compound has a similar mass-to-charge ratio (m/z) or produces fragment ions with the same m/z as this compound, the interference can be particularly severe, compromising the reliability of the results.

Q3: What are the common sources of co-eluting interferences in this compound analysis?

Common sources of co-eluting interferences in this compound analysis include:

  • Other Sulfonamides: Structurally similar sulfonamides, such as sulfamethoxazole, may have close retention times to sulfathiazole.[1]

  • Metabolites: Metabolites of sulfathiazole, particularly N4-acetylsulfathiazole, are known transformation products and can co-elute with the parent drug.[2]

  • Endogenous Matrix Components: In biological samples like plasma or urine, endogenous molecules such as phospholipids can co-elute and cause ion suppression or enhancement.[3]

  • Matrix Contaminants: Contaminants from sample collection tubes, solvents, or laboratory equipment can introduce interfering substances.

Q4: How can I detect a co-eluting interference with my this compound internal standard?

Several signs can indicate the presence of a co-eluting interference:

  • Distorted Peak Shape: Instead of a symmetrical Gaussian peak, you may observe shouldering, fronting, tailing, or a split peak for the this compound peak.

  • Inconsistent Internal Standard Response: The peak area or height of the this compound peak may show high variability across a batch of samples that is not correlated with the analyte concentration.

  • Inaccurate Calibration Curve: The calibration curve may show poor linearity (low R2 value) or fail to meet acceptance criteria.

  • Ion Ratio Fluctuation: When monitoring multiple multiple reaction monitoring (MRM) transitions for this compound, the ratio of the quantifier ion to the qualifier ion may be inconsistent between standards and samples.

Troubleshooting Guides

Issue 1: Distorted or Asymmetric Peak Shape for this compound

Problem: The chromatographic peak for this compound is not symmetrical and shows signs of shouldering or splitting, suggesting a co-eluting interference.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution cluster_3 Confirmation A Distorted this compound Peak Shape B Analyze Matrix Blank A->B Step 1 C Review Potential Interferents (e.g., N4-acetylsulfathiazole) B->C Step 2 D Check MRM Ratios C->D Step 3 E Modify Chromatographic Method D->E If interference confirmed F Optimize Sample Preparation D->F If matrix effect suspected G Re-analyze Samples E->G F->G H Symmetrical Peak Shape Achieved G->H

Caption: Workflow for troubleshooting distorted peak shapes.

Detailed Steps:

  • Analyze a Matrix Blank: Prepare and inject a blank matrix sample (e.g., plasma or urine from a drug-free source) without the analyte or internal standard. If a peak is observed at the retention time of this compound, the interference originates from the matrix itself.

  • Consider Potential Metabolites: A common interference for sulfathiazole is its metabolite, N4-acetylsulfathiazole.[2] Review literature for known metabolites and their chromatographic behavior.

  • Monitor Ion Ratios: If using multiple MRM transitions, check the quantifier to qualifier ion ratio. A significant deviation from the ratio observed in a clean standard solution indicates a co-eluting substance is contributing to one of the ion signals.

  • Modify Chromatographic Conditions:

    • Adjust Mobile Phase pH: The retention of sulfonamides is sensitive to pH.[4] Adjusting the pH of the aqueous mobile phase can alter the ionization state of both sulfathiazole and potential interferences, leading to improved separation. For acidic analytes like sulfathiazole, using a mobile phase with a pH 2 units below its pKa can improve retention and may help resolve co-eluting peaks.

    • Change Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. Different organic solvents can alter the selectivity of the separation.

    • Modify Gradient Profile: A shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.

  • Enhance Sample Preparation: If the interference is from the matrix, improve the sample cleanup procedure. Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation or liquid-liquid extraction (LLE).[5]

Issue 2: Inconsistent Internal Standard Response and Poor Calibration Curve Linearity

Problem: The peak area of this compound varies significantly across the calibration curve, leading to a non-linear relationship and inaccurate quantification. This is often caused by differential matrix effects on the analyte and the internal standard when they do not perfectly co-elute.[6]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution cluster_3 Confirmation A Inconsistent IS Response & Poor Calibration Linearity B Assess Co-elution of Analyte and IS A->B Step 1 C Evaluate Matrix Effects (Post-column infusion or matrix-matched calibrants) B->C Step 2 D Optimize Chromatography for Co-elution C->D If separation is observed E Improve Sample Cleanup C->E If matrix effects are high G Re-validate Calibration Curve D->G F Dilute Sample E->F As an alternative to cleanup F->G H Linearity and IS Response Stabilized G->H

Caption: Workflow for addressing inconsistent internal standard response.

Detailed Steps:

  • Verify Co-elution: Overlay the chromatograms of Sulfathiazole and this compound. Even a slight separation can expose them to different matrix components as they elute, leading to differential ion suppression or enhancement.[6] Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[7]

  • Quantify Matrix Effects:

    • Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to compensate for matrix effects.

    • Post-Column Infusion: This experiment helps to identify regions of ion suppression in the chromatogram. A constant flow of this compound is infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. Dips in the baseline signal indicate retention times where matrix components are causing ion suppression.

  • Optimize for Co-elution: If a separation between the analyte and internal standard is observed, adjust the chromatographic method to achieve better co-elution. This may involve changing the column temperature or using a different stationary phase.[6]

  • Improve Sample Preparation: To minimize matrix effects, enhance the sample cleanup. Techniques like solid-phase extraction (SPE) are effective in removing phospholipids and other endogenous components that often cause ion suppression.[8]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their impact on ionization.

Quantitative Data

Table 1: Typical MRM Transitions for Sulfathiazole and Potential Interferences

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Sulfathiazole256.0156.192.1
This compound260.0160.192.1
N4-acetylsulfathiazole298.0156.1108.1
Sulfamethoxazole254.0156.1108.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is crucial to optimize these transitions on your specific mass spectrometer.[9][10]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

This protocol is designed to reduce matrix interferences from plasma samples.

  • Sample Pre-treatment: To 1 mL of plasma, add 20 µL of this compound internal standard solution. Vortex for 10 seconds. Add 1 mL of 4% phosphoric acid and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Chromatographic Method Modification to Resolve Co-elution

This protocol provides a starting point for optimizing the separation of Sulfathiazole from a closely eluting interference like N4-acetylsulfathiazole.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

To improve resolution:

  • Modify the gradient: Create a shallower gradient around the elution time of Sulfathiazole. For example, if Sulfathiazole elutes at 4.5 minutes, you could slow the rate of increase of %B from 3 to 6 minutes.

  • Adjust pH: Prepare mobile phase A with different concentrations of formic acid (e.g., 0.05% or 0.2%) or switch to an ammonium formate buffer at a different pH (e.g., pH 3.5 or 5.0) to alter the selectivity.[11]

References

Technical Support Center: Minimizing Ion Suppression with Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analyses using Sulfathiazole-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[1][2] This leads to a decreased signal intensity for the analyte, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[3]

Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate ion suppression?

A2: A stable isotope-labeled internal standard is a form of the analyte where some atoms are replaced by their heavier isotopes (e.g., deuterium). This compound is chemically identical to sulfathiazole and, therefore, exhibits similar chromatographic behavior and experiences the same degree of ion suppression as the unlabeled analyte.[4][5] By adding a known amount of this compound to the sample, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even when both signals are suppressed, thus correcting for the matrix effect.[1]

Q3: When is the best time to add this compound to my samples?

A3: It is crucial to add the internal standard as early as possible in the sample preparation workflow. This ensures that the internal standard experiences the same sample processing variations, including extraction efficiency and potential loss during handling, as the analyte.

Q4: Can this compound itself cause ion suppression?

A4: Yes, if the concentration of the internal standard is excessively high, it can compete with the analyte for ionization, leading to ion suppression. It is important to optimize the concentration of this compound to a level that provides a stable and reproducible signal without suppressing the analyte signal.

Troubleshooting Guide

Problem: Inconsistent Analyte/Internal Standard Peak Area Ratios

Potential Cause Troubleshooting Action
Poor Chromatographic Co-elution A slight difference in retention time between the analyte and this compound can lead to differential ion suppression. Optimize the chromatographic method (e.g., gradient profile, column chemistry, mobile phase composition) to ensure complete co-elution.
High Analyte Concentration At high concentrations, the analyte can saturate the detector or suppress the ionization of the internal standard. Dilute the sample to bring the analyte concentration within the linear dynamic range of the assay.
Variable Matrix Effects Different biological samples can have varying levels of interfering compounds.[1] Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix components.
Injector Inaccuracy Inconsistent injection volumes can lead to variability in peak areas. Perform an injector performance qualification to ensure precision and accuracy.

Problem: Low or No Signal for this compound

Potential Cause Troubleshooting Action
Severe Ion Suppression The sample matrix may be causing extreme suppression of both the analyte and the internal standard. Perform a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram. Consider more extensive sample cleanup.
Incorrect Internal Standard Concentration Verify the concentration of the this compound stock solution and the volume added to each sample. An error in preparation can lead to a low or absent signal.
Degradation of Internal Standard Assess the stability of this compound in the sample matrix and under the storage conditions. It is possible for deuterium atoms to exchange with hydrogen atoms in certain solvents or matrices.[4]

Experimental Protocols

Protocol 1: Sample Preparation of Human Plasma using Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the extraction of a hypothetical analyte from human plasma using protein precipitation, with this compound as the internal standard.

Materials:

  • Human plasma (K2-EDTA)

  • Hypothetical Analyte Stock Solution (1 mg/mL in methanol)

  • This compound Internal Standard Stock Solution (1 mg/mL in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare working solutions of the analyte and this compound in methanol.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 10 µL of the this compound working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Human Plasma using Solid-Phase Extraction (SPE)

This protocol provides a more selective cleanup of human plasma samples for the analysis of a hypothetical analyte using a mixed-mode solid-phase extraction cartridge.

Materials:

  • Human plasma (K2-EDTA)

  • Hypothetical Analyte Stock Solution (1 mg/mL in methanol)

  • This compound Internal Standard Stock Solution (1 mg/mL in methanol)

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • Ammonium Hydroxide

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the this compound working solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This is a general LC-MS/MS method that can be adapted for the analysis of a wide range of analytes.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Parameters (Triple Quadrupole):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be optimized for the specific analyte and this compound

Data Presentation

The following table summarizes the expected performance of different sample preparation methods in reducing ion suppression for a hypothetical analyte when using this compound as an internal standard. The Matrix Effect is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100%. A value closer to 100% indicates less ion suppression.

Sample Preparation MethodAnalyte Matrix Effect (%)This compound Matrix Effect (%)Analyte/IS Ratio CV (%)
Dilute-and-Shoot 45%48%12.5%
Protein Precipitation (PPT) 65%68%6.8%
Liquid-Liquid Extraction (LLE) 85%88%3.5%
Solid-Phase Extraction (SPE) 95%97%1.9%

Visualizations

IonSuppression cluster_LC LC Elution cluster_ESI ESI Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Components Matrix->Droplet Competition for Charge & Surface Area MS Mass Spectrometer Droplet->MS Gas-Phase Ions SuppressedSignal Suppressed Analyte Signal MS->SuppressedSignal

Caption: Mechanism of Ion Suppression in the ESI Source.

Workflow Start Start: Biological Sample Add_IS Add this compound Internal Standard Start->Add_IS SamplePrep Sample Preparation (PPT, LLE, or SPE) Add_IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis: Calculate Analyte/IS Ratio MS_Detection->Data_Analysis Result Final Concentration Data_Analysis->Result

Caption: General Experimental Workflow for LC-MS/MS Analysis.

TroubleshootingFlow Start Inconsistent Analyte/IS Ratios Check_Coelution Check Chromatographic Co-elution Start->Check_Coelution No Optimize_LC Optimize LC Method Check_Coelution->Optimize_LC Poor Check_Concentration Check Analyte Concentration Check_Coelution->Check_Concentration Good Resolved Issue Resolved Optimize_LC->Resolved Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Too High Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Check_Concentration->Improve_Cleanup In Range Dilute_Sample->Resolved Check_Injector Check Injector Performance Improve_Cleanup->Check_Injector Service_Injector Service Injector Check_Injector->Service_Injector Poor Check_Injector->Resolved Good Service_Injector->Resolved

Caption: Troubleshooting Logic for Inconsistent Peak Area Ratios.

References

Technical Support Center: Troubleshooting Calibration Curve Issues with Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Sulfathiazole-d4 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?

A calibration curve is generally accepted if it meets established criteria for linearity, accuracy, and precision.[1][2] Key parameters include:

ParameterAcceptance Criteria
Calibration Points A minimum of six non-zero concentration levels, a matrix blank (no analyte or internal standard), and a zero calibrator (matrix with internal standard only).[1]
Correlation Coefficient (r²) While a high value (>0.99) is often desired, it does not guarantee linearity.[3]
Accuracy The calculated concentration for most calibrators should be within ±15% of the nominal value. For the Lower Limit of Quantitation (LLOQ), it should be within ±20%.[1][4]
Precision The relative standard deviation (RSD) or coefficient of variation (CV) for the response factors should be within an acceptable range, typically ≤15%.
Run Acceptance At least 75% of the calibrators must meet the accuracy criteria for the entire analytical run to be accepted.[1]

Q2: Why is my calibration curve for Sulfathiazole non-linear when using this compound as an internal standard?

Non-linearity in calibration curves, particularly in LC-MS/MS, can arise from several factors even when using a stable isotope-labeled internal standard like this compound. Common causes include:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1]

  • Ionization Saturation: The electrospray ionization (ESI) source can also become saturated at high analyte concentrations.[1]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte or internal standard differently, even with a co-eluting internal standard.[1][5]

  • Inappropriate Internal Standard Concentration: The concentration of this compound should ideally be in the mid-range of the calibration curve for the analyte. An excessively high or low concentration can lead to inaccurate quantification.[6]

  • Analyte or Internal Standard Instability: Degradation of Sulfathiazole or this compound during sample preparation or analysis can affect the response ratio.[1]

Q3: I'm observing a chromatographic shift between Sulfathiazole and this compound. Why is this happening and is it a problem?

Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, resulting in a minor difference in polarity. While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as it may lead to differential matrix effects.[5][8] If the analyte and internal standard elute at different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, compromising the accuracy of quantification.[5]

Q4: My this compound internal standard response is highly variable between samples. What could be the cause?

Inconsistent internal standard response is a critical indicator of potential issues in the analytical workflow.[9] Possible causes include:

  • Inconsistent Sample Preparation: Errors in pipetting, extraction inconsistencies, or incomplete vortexing can lead to variable recovery of the internal standard.[9]

  • Matrix Effects: Significant variations in the sample matrix between different samples can cause variable ion suppression or enhancement of the this compound signal.[9][10]

  • Instrument-Related Issues: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ESI source or detector fatigue, can cause signal drift.[9]

  • Instability of this compound: The internal standard may be degrading in the sample matrix or in the autosampler.

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve

If your calibration curve for Sulfathiazole using this compound is not linear, follow this troubleshooting workflow:

start Start: Non-Linear Calibration Curve check_concentration Review Concentration Range start->check_concentration check_is_concentration Verify Internal Standard Concentration check_concentration->check_is_concentration No solution_concentration Dilute High Concentration Standards check_concentration->solution_concentration Saturation at high end? check_matrix_effects Investigate Matrix Effects check_is_concentration->check_matrix_effects No solution_is Optimize IS Concentration to Mid-Curve Level check_is_concentration->solution_is IS response too high/low? check_instrument Evaluate Instrument Performance check_matrix_effects->check_instrument No solution_matrix Improve Sample Cleanup or Modify Chromatography check_matrix_effects->solution_matrix Inconsistent response? solution_instrument Perform Instrument Maintenance/Calibration check_instrument->solution_instrument Signal drift or instability?

Caption: Troubleshooting workflow for a non-linear calibration curve.

Issue 2: High Variability in this compound Response

For inconsistent internal standard signals across your analytical run, use the following diagnostic guide:

start Start: Variable IS Response check_prep Review Sample Preparation Steps start->check_prep check_stability Assess IS Stability in Matrix check_prep->check_stability No solution_prep Standardize Pipetting and Extraction Procedures check_prep->solution_prep Identified inconsistency? check_lc_ms Examine LC-MS/MS System check_stability->check_lc_ms No solution_stability Investigate pH Effects and Storage Conditions check_stability->solution_stability Degradation observed? solution_lc_ms Clean Ion Source, Check for Leaks check_lc_ms->solution_lc_ms Poor peak shape or signal instability?

Caption: Diagnostic guide for variable internal standard response.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Prepare Analyte Stock Solution: Accurately weigh and dissolve Sulfathiazole in a suitable solvent (e.g., methanol) to create a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Internal Standard Stock Solution: Similarly, prepare a primary stock solution of this compound (e.g., 1 mg/mL).

  • Create Analyte Working Solutions: Perform serial dilutions of the analyte stock solution to create a series of working solutions that will cover the desired calibration range.

  • Create Internal Standard Working Solution: Dilute the this compound stock solution to the final concentration that will be used in all samples, calibrators, and quality controls (QCs).[6] A common approach is to target a concentration in the middle of the expected analyte concentration range.

  • Spike the Matrix: Aliquot the blank matrix (e.g., plasma, urine) into a series of tubes, one for each calibration point.

  • Add Internal Standard: Add a constant volume of the this compound working solution to all tubes (except the matrix blank).

  • Add Analyte: Add a small, precise volume of the appropriate analyte working solution to each tube to create the final calibration standards. Ensure the volume of the spiking solution is minimal (<5% of the total volume) to avoid significantly altering the matrix composition.

  • Prepare Zero Standard and Blank: For the zero standard, add the internal standard working solution and an equivalent volume of pure solvent instead of the analyte working solution. For the matrix blank, add only pure solvent.[1]

Protocol 2: Assessment of Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low and high concentrations in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with the analyte and internal standard at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with the analyte and internal standard at low and high concentrations before initiating the extraction process.

  • Analyze the Samples: Inject and analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The variability of the MF across different matrix sources should be assessed (typically, the CV should be <15%).

    • Recovery should be consistent and reproducible.

By following these guidelines and protocols, researchers can effectively troubleshoot and resolve common issues associated with the use of this compound as an internal standard, leading to more accurate and reliable quantitative results.

References

Validation & Comparative

The Gold Standard: A Comparative Guide to Method Validation for Sulfonamide Analysis Using Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sulfonamides, a class of synthetic antimicrobial agents, is paramount in ensuring food safety, environmental monitoring, and the efficacy of pharmaceutical formulations. The choice of internal standard is a critical factor in the robustness and reliability of any analytical method. This guide provides an objective comparison of method validation for sulfonamide analysis, focusing on the superior performance of using a deuterated internal standard, Sulfathiazole-d4, against alternative approaches.

The Critical Role of the Internal Standard

In analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added to samples at a known concentration to correct for variations during sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. Deuterated standards, where hydrogen atoms are replaced by their heavier isotope, deuterium, are considered the gold standard as they are chemically identical to the analyte but distinguishable by mass.

This guide will compare a method employing a full isotope dilution approach with multiple deuterated standards, including this compound, against methods that utilize a single, non-isotopically labeled internal standard or no internal standard at all.

Performance Comparison: The this compound Advantage

The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of sulfonamide analysis. By co-eluting with the target analyte, it effectively compensates for matrix effects—the suppression or enhancement of the analyte signal caused by other components in the sample matrix. This leads to more reliable and reproducible results.

The following tables summarize the performance characteristics of different analytical approaches for sulfonamide analysis.

Table 1: Method Performance Comparison for Sulfonamide Analysis in Milk

Validation ParameterMethod with this compound & other deuterated IS[1]Method with Single Non-Deuterated IS (Illustrative)Method without Internal Standard (Illustrative)
Linearity (R²) >0.99>0.99>0.98
Accuracy (% Recovery) 91 - 114%85 - 115%70 - 120%
Precision (% RSD) < 15%< 20%< 25%
Limit of Detection (LOD) Low ng/gLow to mid ng/gMid to high ng/g
Matrix Effect Compensation HighModerateLow

Data for the method with this compound is sourced from a study utilizing a full isotope dilution LC-MS/MS method for 14 sulfonamides in milk.[1] Data for the other methods are illustrative and represent typical performance characteristics found in published literature.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for a "gold standard" method using this compound and a comparative method that represents a more traditional approach.

Experimental Protocol 1: Multi-Residue Sulfonamide Analysis in Milk using Isotope Dilution LC-MS/MS with this compound

This protocol is adapted from a validated method for the determination of 14 sulfonamides in milk.[1]

1. Sample Preparation

  • Spiking: To a 5 mL milk sample in a centrifuge tube, add a known concentration of the internal standard mix, including this compound.

  • Extraction: Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate. Vortex for 1 minute to precipitate proteins and extract the sulfonamides.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Cleanup: Reconstitute the residue in a solution of n-hexane and a 10% methanol/water mixture. Vortex and centrifuge to separate the layers.

  • Final Extract: Collect the lower aqueous layer for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 analytical column (e.g., 2.1 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions for each sulfonamide and its deuterated internal standard.

Experimental Protocol 2: Sulfonamide Analysis using a Single Non-Deuterated Internal Standard

This protocol represents a common alternative approach.

1. Sample Preparation

  • Spiking: To a 5 g homogenized tissue sample, add a known concentration of a single non-deuterated internal standard (e.g., sulfapyridine).

  • Extraction: Add 10 mL of ethyl acetate and homogenize.

  • pH Adjustment & Partitioning: Add a glycine buffer to partition the sulfonamides into the aqueous phase. Adjust the pH and extract with methylene chloride.

  • Evaporation & Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: HPLC system.

  • Column: C18 analytical column.

  • Mobile Phase: Gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: ESI in positive mode.

  • Acquisition Mode: MRM of precursor and product ions for each sulfonamide and the single internal standard.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.

experimental_workflow sample Sample (e.g., Milk) spike Spike with This compound (IS) sample->spike Add IS extract Protein Precipitation & LLE spike->extract cleanup Evaporation & Reconstitution extract->cleanup lc LC Separation cleanup->lc Inject ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant result Final Concentration quant->result isotope_dilution cluster_ms In the Mass Spectrometer cluster_result Calculation analyte Sulfathiazole (Unknown Amount) ratio Measure Peak Area Ratio (Analyte / IS) analyte->ratio Signal proportional to amount is This compound (Known Amount) is->ratio Signal proportional to amount concentration Calculate Analyte Concentration ratio->concentration Ratio is constant despite losses

References

A Comparative Analysis of Sulfathiazole-d4 and Its Structural Analogs in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective evaluation of Sulfathiazole's performance in relation to its structural analogs. This report synthesizes experimental data on antibacterial efficacy, pharmacokinetic profiles, and safety to provide a comprehensive comparison.

Sulfathiazole, a historically significant sulfonamide antibiotic, and its deuterated form, Sulfathiazole-d4, serve as crucial reference points in the study of antimicrobial agents. Their activity is best understood when juxtaposed with structurally similar compounds. This guide delves into a comparative analysis of Sulfathiazole and its key analogs, including Sulfamethoxazole, Sulfadiazine, and Sulfanilamide, as well as its prodrugs, Succinylsulfathiazole and Phthalylsulfathiazole.

While direct experimental data on the antibacterial performance of this compound is not available in current literature, its primary role is as an internal standard in pharmacokinetic and analytical studies due to its mass difference. Therefore, the therapeutic performance data presented herein pertains to the non-deuterated Sulfathiazole.

Comparative Antibacterial Efficacy

The in-vitro efficacy of sulfonamides is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following table summarizes the MIC ranges for Sulfathiazole and its structural analogs against common Gram-positive and Gram-negative bacteria.

DrugEscherichia coli (μg/mL)Staphylococcus aureus (μg/mL)
Sulfathiazole 16 - >1024[1]32 - 512[1]
Sulfamethoxazole 16 - >1024[1]32 - 512[1]
Sulfadiazine 8 - >1024[1]16 - 512[1]
Sulfisoxazole 32 - >1024[1]64 - >1024[1]

It is important to note that bacterial strains exhibiting resistance to one sulfonamide often show cross-resistance to others in the same class due to their shared mechanism of action.[1]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of sulfonamides, including their absorption, distribution, metabolism, and excretion, vary significantly based on their chemical structure, which in turn affects their clinical utility.

ParameterSulfathiazoleSulfamethoxazoleSulfadiazineSulfamethazine
Absorption RapidRapidRapidRapid
Serum Protein Binding High71%[2]50%[2]High
Elimination Half-life Short (approx. 9.0 h in pigs)[3]7.9 h (human)[2]7.0 h (human)[2]9.8 h (in pigs)[3]
Metabolism Primarily acetylated in the liverMetabolized in the liverMetabolized in the liverMetabolized in the liver
Excretion Primarily renal23% excreted unmetabolized in urine (human)[2]62% excreted as active drug in urine (human)[2]Primarily renal
Volume of Distribution 1.16 L/kg (in pigs)[3]0.21 L/kg (human)[2]0.29 L/kg (human)[2]0.77 L/kg (in pigs)[3]
Total Clearance 0.090 L/kg/h (in pigs)[3]0.31 ml/min/kg (human)[2]0.55 ml/min/kg (human)[2]0.054 L/kg/h (in pigs)[3]

Studies suggest that Sulfadiazine may have a pharmacokinetic advantage over Sulfamethoxazole due to lower protein binding, a larger volume of distribution, and higher concentrations of the active drug in the urine.[2]

Comparative Safety and Toxicity

The clinical use of sulfonamides can be limited by their adverse effects. A comparison of the known side effects of Sulfathiazole and its analogs is crucial for a comprehensive evaluation.

Side Effect CategorySulfathiazoleSulfadiazineSulfamethoxazoleGeneral Sulfonamide Class Effects
Hypersensitivity Reactions Skin rashes, itching, photosensitivity. Rare severe reactions like Stevens-Johnson syndrome (SJS).Can induce a range of hypersensitivity reactions from skin rashes to SJS.Known to cause hypersensitivity reactions.Drug rash with eosinophilia and systemic symptoms (DRESS), vasculitis, serum sickness, drug fever, anaphylaxis.[4][5]
Renal Toxicity Higher propensity for crystalluria and renal complications due to lower solubility of its acetylated metabolite.Known to cause crystalluria, which can lead to acute renal failure.Can cause crystalluria.Oliguria, anuria.[4]
Hematological Disorders Leukopenia, thrombocytopenia, hemolytic anemia.Agranulocytosis, aplastic anemia.Can cause blood dyscrasias.Agranulocytosis, thrombocytopenia, hemolytic anemia (especially in G6PD deficient patients).[4]
Gastrointestinal Effects Nausea, vomiting, diarrhea, loss of appetite.Nausea, vomiting, diarrhea.Nausea, vomiting, diarrhea.Anorexia.[6]
Hepatic Toxicity Rare but potential for liver toxicity.Hepatitis can occur.Can cause liver damage.Hepatotoxicity is a known class effect.[5]

Prodrugs of Sulfathiazole: Succinylsulfathiazole and Phthalylsulfathiazole

Succinylsulfathiazole and Phthalylsulfathiazole are prodrugs designed for localized action within the gastrointestinal tract.[7][8] They are poorly absorbed systemically and are hydrolyzed by intestinal bacteria to release the active moiety, Sulfathiazole, directly at the site of infection.[7][8] This targeted delivery minimizes systemic side effects, making them suitable for treating intestinal infections like dysentery, colitis, and gastroenteritis.[7]

Experimental Protocols

The determination of antibacterial efficacy and pharmacokinetic parameters relies on standardized experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Reagents : A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). Serial two-fold dilutions of the sulfonamides are prepared in microtiter plates.

  • Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (growth control without antibiotic and sterility control with only broth) are included.

  • Incubation : The plates are incubated at a controlled temperature (typically 35-37°C) for 16-24 hours.

  • Interpretation : The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth (turbidity).[1]

Pharmacokinetic Study Workflow

A typical pharmacokinetic study involves the following steps:

  • Animal Model Selection : A suitable animal model is chosen based on the research question.

  • Drug Administration : A defined dose of the sulfonamide is administered via a specific route (e.g., intravenous, oral).

  • Sample Collection : Blood, urine, and tissue samples are collected at predetermined time points.

  • Sample Analysis : The concentration of the drug and its metabolites in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Modeling : The concentration-time data is analyzed using pharmacokinetic software to determine key parameters like half-life, volume of distribution, and clearance.

Visualizing Key Processes

To better understand the relationships and processes discussed, the following diagrams are provided.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Sulfonamides Sulfathiazole & Analogs Sulfonamides->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis

Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Drug_Dilution Serial Drug Dilutions Drug_Dilution->Inoculation Incubation Incubation (16-24h at 37°C) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Sulfathiazole_Analogs Sulfathiazole Sulfathiazole Sulfamethoxazole Sulfamethoxazole Sulfathiazole->Sulfamethoxazole Sulfadiazine Sulfadiazine Sulfathiazole->Sulfadiazine Sulfanilamide Sulfanilamide Sulfathiazole->Sulfanilamide Succinylsulfathiazole Succinylsulfathiazole Succinylsulfathiazole->Sulfathiazole Hydrolysis in gut Phthalylsulfathiazole Phthalylsulfathiazole Phthalylsulfathiazole->Sulfathiazole Hydrolysis in gut

Caption: Relationship between Sulfathiazole and its analogs and prodrugs.

References

Inter-laboratory Perspectives on Sulfonamide Quantification: A Comparative Guide Using Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamides is critical for ensuring food safety and therapeutic efficacy. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of methodologies for sulfonamide quantification with a focus on the application of Sulfathiazole-d4 as an internal standard, supported by experimental data from various studies.

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[1][2] The use of an appropriate internal standard is fundamental to achieving accurate and reproducible results, a critical factor in inter-laboratory comparisons.[2]

Comparative Performance of Sulfonamide Quantification Methods

The following tables summarize the performance of various methods for sulfonamide quantification across different matrices. While direct inter-laboratory comparison studies are limited in publicly available literature, a compilation of data from individual validated methods provides valuable insights into the expected performance.

ParameterMilkBovine LiverAnimal Tissues (General)Instant Pastries
Analytical Method ID-LC-MS/MS[3]LC-ESI-MS-MS[4]UHPLC-MS/MS[5]UPLC-MS/MS[6]
Internal Standard This compound & other deuterated sulfonamides[3]Sulfapyridine[4]Not SpecifiedNot Specified
Recovery (%) 91 - 114[3]53 - 93[4]54 - 102[5]67.6 - 103.8[6]
RSD (%) Not Specified2.1 - 16.8[4]< 14 (inter-day)[5]0.80 - 9.23[6]
LOQ Not Specified5 ng/g[4]0.5 - 10 µg/kg[5]0.02 - 0.45 µg/kg[6]

Table 1: Performance Comparison in Various Food Matrices. This table highlights the recovery, precision (as Relative Standard Deviation), and Limit of Quantification (LOQ) of different LC-MS/MS methods for sulfonamide analysis in diverse food-related samples.

ParameterWater
Analytical Method UHPLC-MS/MS[7]
Internal Standard Not Specified
Recovery (%) 70 - 96 (in pure water), 80 - 90 (in surface water)[7]
RSD (%) < 15 (in pure water), < 20 (in surface water)[7]
LOQ Several ppt level[7]

Table 2: Performance in Environmental Samples. This table showcases the method performance for sulfonamide quantification in water samples.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summarized protocols for the quantification of sulfonamides.

Sample Preparation for Milk Samples (ID-LC-MS/MS)
  • A 5 mL milk sample is transferred to a 50 mL polypropylene centrifuge tube.

  • An internal standard solution, including this compound, is added to the sample.

  • 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate is added, and the mixture is vortexed.

  • The sample is centrifuged at 10,000 rpm for 10 minutes to separate proteins.

  • The upper layer is transferred, and the solvent is evaporated under a gentle stream of nitrogen.

  • Hexane is added to the residue to remove fats, followed by vortexing.

  • Sulfonamides are then transferred into a 10% methanol/water mixture.

  • An aliquot of the methanol/water layer is analyzed by LC-MS/MS.[3]

Sample Preparation for Animal Tissue (QuEChERS Method)
  • A 2 g homogenized liver sample is weighed into a 50 mL centrifuge tube.

  • The internal standard is added, and the sample is vortexed.

  • 10 mL of 1% acetic acid in acetonitrile is added, and the tube is shaken vigorously.

  • Salts are added to induce partitioning, and the sample is centrifuged.

  • The upper acetonitrile layer is transferred for dispersive solid-phase extraction (d-SPE) cleanup.

  • The final extract is analyzed by LC-MS/MS.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: A C18 column is commonly used for separation.[8] Mobile phases typically consist of an aqueous component with an acid, such as formic acid, and an organic solvent like acetonitrile or methanol in a gradient elution.[7][9]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode is generally employed for sensitive and selective detection.[4][10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of sulfonamides in a biological matrix using an internal standard.

Experimental Workflow for Sulfonamide Quantification Sample Sample Collection (e.g., Milk, Tissue) Spike Spiking with This compound (IS) Sample->Spike Extraction Extraction of Analytes and IS Spike->Extraction Cleanup Sample Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A generalized workflow for sulfonamide analysis using an internal standard.

Logical Relationship of Method Validation

The following diagram outlines the key relationships in validating an analytical method for sulfonamide quantification.

Key Relationships in Method Validation Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Robustness Robustness Method->Robustness IS Internal Standard (this compound) IS->Accuracy IS->Precision

Caption: The central role of the internal standard in ensuring method accuracy and precision.

References

A Comparative Guide to the Linearity and Range of Detection for Sulfathiazole Analysis: Featuring Sulfathiazole-d4 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance, specifically focusing on linearity and the range of detection, for the quantification of sulfathiazole using its deuterated internal standard, Sulfathiazole-d4, and other commonly employed alternatives. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in chromatographic assays, particularly with complex matrices. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard as it co-elutes with the analyte and closely mimics its behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and extraction variability.

This document summarizes quantitative data from various studies to aid in the selection of the most suitable internal standard for your specific analytical needs. Detailed experimental protocols and a generalized workflow are also provided to support method development and validation.

Quantitative Performance Comparison

The following table summarizes the linearity and detection limits for sulfathiazole analysis using different internal standards. It is important to note that the data presented is compiled from separate studies conducted under varying experimental conditions and in different matrices. Therefore, a direct comparison should be made with caution. The performance of an analytical method is inherently dependent on the specific matrix, instrumentation, and protocol employed.

Internal StandardAnalyteMatrixLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound SulfathiazoleMilk10 - 50 ng/g[1]Not explicitly stated, but method validatedCalculated as 3x the standard deviation of 10 spiked blank samples[1]Calculated as 10x the standard deviation of 10 spiked blank samples[1]
Sulfadimidine-d4 SulfathiazoleHuman Serum0.5 - 50 ng/mL[2]> 0.99[2]Not explicitly stated0.01 - 0.2 ng/mL[2]
Sulfapyridine SulfathiazoleShrimpNot explicitly stated> 0.990.17 ng/g0.52 ng/g
Not Specified SulfathiazoleSeawater1 - 1000 ng/L[3]≥ 0.99[3]Not explicitly stated1 - 50 ng/L[3]

Note: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound. Other deuterated sulfonamides like Sulfamethazine-d4 or Sulfadiazine-d3, or a structurally similar compound (analog internal standard) like Sulfapyridine, can also be used, though they may not perfectly mimic the analyte's behavior.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of sulfathiazole in a biological matrix using LC-MS/MS with an internal standard.

experimental_workflow General Workflow for Sulfathiazole Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Milk, Plasma) add_is Spike with Internal Standard (e.g., this compound) sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_separation Liquid Chromatography Separation evaporation->lc_separation Inject Reconstituted Sample ms_detection Mass Spectrometry Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Sulfathiazole calibration_curve->quantification

Caption: A generalized workflow for sulfathiazole analysis.

Detailed Experimental Protocols

The following are representative protocols for the extraction and analysis of sulfathiazole from different matrices, as adapted from the literature.

Protocol 1: Sulfonamide Analysis in Milk using a Deuterated Internal Standard Panel (including this compound)

  • Sample Preparation [1]

    • Transfer a 5 mL milk sample into a 50 mL polypropylene centrifuge tube.

    • Spike the sample with the internal standard solution containing this compound and other deuterated sulfonamides.

    • Add 10 mL of an acetonitrile:ethyl acetate (6:4, v/v) mixture.

    • Vortex the mixture thoroughly and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Add n-hexane to the residue to remove lipids, vortex, and then transfer the sulfonamides into a 10% methanol/water mixture.

    • Centrifuge the final extract before injection into the LC-MS/MS system.

  • LC-MS/MS Conditions [1]

    • LC Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid, is commonly employed to improve ionization and peak shape.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for sulfathiazole and this compound are monitored.

Protocol 2: Sulfathiazole Analysis in Human Serum using Sulfadimidine-d4 as Internal Standard

  • Sample Preparation [2]

    • To a 100 µL serum sample, add the internal standard solution (Sulfadimidine-d4).

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions [2]

    • LC Column: A C18 column is a common choice.

    • Mobile Phase: A gradient of an aqueous solution with formic acid and an organic solvent like methanol or acetonitrile is used.

    • Mass Spectrometry: ESI+ with MRM is used for detection, monitoring the specific transitions for sulfathiazole and sulfadimidine-d4.

Protocol 3: General Solid-Phase Extraction (SPE) for Sulfonamides in Aqueous Matrices

  • Sample Preparation

    • Acidify the water sample and add the internal standard.

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the sulfonamides with a suitable solvent, such as methanol or acetonitrile.

    • Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

By providing this comparative data and detailed methodologies, this guide aims to assist researchers in making informed decisions for the accurate and robust quantification of sulfathiazole in various applications. The use of a stable isotope-labeled internal standard like this compound is highly recommended for achieving the highest level of accuracy and precision.

References

Cross-Validation of Sulfathiazole Quantification Methods: A Comparative Guide to LC-MS/MS with Sulfathiazole-d4 Internal Standard and HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sulfonamides like sulfathiazole is paramount for safety, efficacy, and regulatory compliance. The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of data, especially when methods are transferred between laboratories or when different techniques are employed across various stages of a product's lifecycle.[1][2] This guide provides an objective comparison between two prevalent analytical techniques for sulfathiazole quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard (Sulfathiazole-d4) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS methods is a widely accepted approach to compensate for matrix effects and variations during sample processing and analysis, thereby enhancing accuracy and precision.[3][4] This guide presents supporting experimental data and detailed protocols to assist in the selection and validation of the most appropriate method for your analytical needs.

Comparative Performance of Analytical Methods

The choice between LC-MS/MS and HPLC-UV for sulfathiazole analysis is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.[2][5] HPLC-UV is a robust and cost-effective alternative, well-suited for the analysis of bulk substances or simpler formulations where lower sensitivity is acceptable.

The following table summarizes the typical performance characteristics of these two methods based on data from validation studies of sulfonamide analysis.

Validation ParameterLC-MS/MS with this compound ISHPLC-UV
Limit of Detection (LOD) 0.3 - 2.0 ng/L[6]0.9 µg/g[7]
Limit of Quantification (LOQ) 1.2 - 7.6 ng/L[6]2.83 µg/g[5]
**Linearity (R²) **>0.99>0.999[8]
Accuracy (Recovery) 74.3 - 118%[6]93.61 - 98.08%[8]
Precision (RSD) < 15%[9]< 2.0%[8]
Selectivity High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)
Matrix Effect Compensated by deuterated IS[4]Can be significant

Experimental Protocols

The following sections provide detailed methodologies for the quantification of sulfathiazole using LC-MS/MS with this compound as an internal standard and a standard HPLC-UV method.

Method A: LC-MS/MS with this compound Internal Standard

This method is highly sensitive and selective, making it suitable for the determination of sulfathiazole in complex matrices such as plasma, milk, or tissue.[9][10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: Homogenize 2g of a tissue sample in a suitable buffer. Spike with the this compound internal standard solution.

  • Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).[9]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with methanol followed by water.[6][10]

  • Sample Loading: Load the supernatant from the extraction onto the SPE cartridge.

  • Washing: Wash the cartridge with water to remove interfering substances.[10]

  • Elution: Elute the analyte and internal standard with methanol.[10]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]

2. Chromatographic and Mass Spectrometric Conditions

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Sulfathiazole Transition: m/z 256.0 → 156.1[6]

    • This compound Transition: m/z 260.0 → 160.1 (hypothetical, based on a +4 Da shift)

Method B: HPLC-UV

This method is robust and suitable for quantifying sulfathiazole in less complex matrices like pharmaceutical formulations or water samples with higher concentrations.[5]

1. Sample Preparation

  • For Water Samples: Acidify the water sample and pass it through a solid-phase extraction cartridge. Elute with methanol, evaporate, and reconstitute in the mobile phase.

  • For Pharmaceutical Powders: Accurately weigh the powder, dissolve it in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

2. Chromatographic Conditions

  • Instrumentation: An HPLC system equipped with a pump, autosampler, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of water, methanol, and glacial acetic acid (e.g., 750:249:1, v/v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 270 nm.[11]

Visualized Experimental and Logical Workflows

To ensure data integrity and comparability between different analytical methods, a structured cross-validation workflow should be implemented. The following diagram illustrates the key stages of this process.

G cluster_0 Method A: LC-MS/MS with this compound cluster_1 Method B: HPLC-UV cluster_2 Cross-Validation A1 Sample Preparation with IS A2 LC-MS/MS Analysis A1->A2 A3 Data Processing (Analyte/IS Ratio) A2->A3 C2 Analyze QCs with Both Methods A3->C2 B1 Sample Preparation B2 HPLC-UV Analysis B1->B2 B3 Data Processing (Peak Area) B2->B3 B3->C2 C1 Prepare QC Samples (Low, Mid, High Concentrations) C1->C2 C3 Statistical Comparison of Results (e.g., Bland-Altman, t-test) C2->C3 C4 Assess Agreement (Bias, Precision) C3->C4 C5 Acceptance Criteria Met? C4->C5

Caption: Workflow for cross-validation of two analytical methods.

References

The Gold Standard Under the Microscope: A Comparative Guide to Deuterated Internal Standards for Antibiotic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in antibiotic analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of different deuterated internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your analytical assays.

In the realm of quantitative analysis, particularly in complex matrices such as plasma, milk, or tissue, deuterated internal standards have emerged as the gold standard. These stable isotope-labeled (SIL) versions of the analyte, where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to the target antibiotic. This near-identical physicochemical behavior allows them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response. However, not all deuterated standards are created equal. The number and position of deuterium atoms can influence their performance. This guide delves into a comparative study of different deuterated internal standards for the analysis of various antibiotic classes.

Performance Comparison of Deuterated Internal Standards

The selection of an appropriate deuterated internal standard is crucial for the development of robust and reliable quantitative bioanalytical methods. The following tables summarize the performance of different deuterated internal standards for the analysis of fluoroquinolone and sulfonamide antibiotics.

Table 1: Comparative Performance of Enrofloxacin-d5 vs. Enrofloxacin-d3 as Internal Standards for Enrofloxacin Analysis

A study on the analysis of enrofloxacin residues in aquatic products directly compared the performance of two deuterated isomers, ENR-d5 and ENR-d3, as internal standards. The results demonstrated that while both were effective, the choice of standard could impact accuracy and precision, especially at high analyte concentrations.[1]

ParameterEnrofloxacin-d5 as Internal StandardEnrofloxacin-d3 as Internal Standard
Recovery (%) 97.1 - 106%97.1 - 106%
Intra-precision (RSD %) ≤ 2.14%≤ 2.14%
Accuracy (CRM analysis) 58.7 ± 2.3 µg/kg (vs. 62.5 ± 6.3 µg/kg certified)64.1 ± 1.2 µg/kg (vs. 62.5 ± 6.3 µg/kg certified)
Linearity (r²) > 0.99> 0.99

Data sourced from a study on enrofloxacin analysis in aquatic products.[1] The results indicate that ENR-d3 provided a more accurate quantification of the certified reference material (CRM).[1]

Table 2: Performance of Deuterated Internal Standards in Multi-Residue Antibiotic Analysis

A study on the quantification of 15 different antibiotics in plasma utilized a suite of deuterated internal standards to ensure accuracy and precision across various chemical classes. The use of these standards was crucial for correcting matrix effects.[2]

Antibiotic AnalyteDeuterated Internal Standard Used
AmoxicillinAmoxicillin-D4
MeropenemMeropenem-D6
OfloxacinOfloxacin-D8
CiprofloxacinCiprofloxacin-D8
PiperacillinPiperacillin-D5
CefotaximeCefotaxime-D3
LinezolidLinezolid-D3

This table showcases a selection of deuterated internal standards used in a multi-residue antibiotic analysis method.[2]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are the experimental protocols for the comparative study of enrofloxacin internal standards and a general protocol for multi-residue antibiotic analysis.

Protocol 1: Comparative Analysis of Enrofloxacin-d5 and Enrofloxacin-d3

This protocol is based on the study by He et al. (2023) for the analysis of enrofloxacin in aquatic products.[1]

1. Sample Preparation:

  • Homogenize 2g of the aquatic product sample with 10 mL of 1% acetic acid in acetonitrile.

  • Add 4g of anhydrous magnesium sulfate and 1g of sodium chloride, vortex for 1 minute, and centrifuge at 8000 rpm for 5 minutes.

  • Take 1 mL of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Spike with the internal standard (either ENR-d5 or ENR-d3) to a final concentration of 50 µg/kg.

  • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Enrofloxacin: Precursor ion → Product ion 1, Product ion 2

    • Enrofloxacin-d5: Precursor ion → Product ion

    • Enrofloxacin-d3: Precursor ion → Product ion

3. Data Analysis:

  • Quantify enrofloxacin by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Multi-Residue Antibiotic Analysis in Plasma

This is a generalized protocol based on the method described by Colin et al. (2021) for the quantification of 15 antibiotics in human plasma.[2]

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of a working solution of the mixed deuterated internal standards.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 13,000 g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • UPLC System: Ultra-Performance Liquid Chromatography system.

  • Column: Acquity UPLC® HSS T3 1.8 µm 2.1 mm × 150 mm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Optimized for each of the 15 antibiotics and their corresponding deuterated internal standards.

3. Data Analysis:

  • Generate calibration curves for each antibiotic using the ratio of the analyte peak area to the corresponding internal standard peak area.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: A generalized experimental workflow for antibiotic analysis using a deuterated internal standard.

Logical_Relationship Analyte Analyte (Antibiotic) Process Analytical Process (Sample Prep, Injection, Ionization) Analyte->Process Correction Correction of Variability Analyte->Correction IS Deuterated Internal Standard IS->Process IS->Correction Variability Process Variability (e.g., Matrix Effects, Recovery Loss) Process->Variability Variability->Analyte Affects Variability->IS Affects Result Accurate & Precise Quantification Correction->Result

Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.

Conclusion

The use of deuterated internal standards is indispensable for achieving high-quality, reliable data in the quantitative analysis of antibiotics. While the principle of isotopic dilution is robust, the choice of the specific deuterated standard can have a discernible impact on analytical performance. As demonstrated in the case of enrofloxacin, a higher degree of deuteration or a different labeling position can lead to improved accuracy. For multi-residue methods, a carefully selected panel of deuterated standards is essential for accurate quantification across different antibiotic classes. Researchers and analytical scientists should consider the available deuterated options for their target analytes and, where possible, evaluate their performance to ensure the highest data quality for their studies.

References

Navigating Proficiency Testing: A Performance Evaluation of Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfonamides, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of the performance of Sulfathiazole-d4 in proficiency testing schemes, offering insights into its suitability and performance against other analytical approaches.

In the landscape of veterinary drug residue analysis, proficiency testing (PT) serves as a critical tool for laboratories to assess and demonstrate the reliability of their analytical methods. For sulfonamides, a class of synthetic antimicrobial agents widely used in veterinary medicine, ensuring accurate quantification in various food matrices like meat, milk, and honey is essential for consumer safety and regulatory compliance. A key component of robust analytical methods, particularly those employing mass spectrometry, is the use of isotopically labeled internal standards. This compound, a deuterated analog of sulfathiazole, is a commonly utilized internal standard in such analyses.

The Role of Internal Standards in Sulfonamide Analysis

The primary function of an internal standard in quantitative analysis is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Isotopically labeled standards, such as this compound, are considered the gold standard for mass spectrometry-based methods as they co-elute chromatographically with the unlabeled analyte and exhibit similar ionization efficiency, leading to more accurate and precise quantification.

Performance in Proficiency Testing Schemes

Proficiency tests for sulfonamide residues, such as those organized by the European Union Reference Laboratories (EURLs), evaluate the performance of participating laboratories by comparing their results for a given test material. A common metric used for this evaluation is the z-score, which indicates how many standard deviations a laboratory's result is from the assigned value, typically the consensus value from all participants. A z-score between -2 and 2 is generally considered satisfactory.

While specific proficiency testing reports detailing the performance of individual internal standards are not always publicly available, the consistent achievement of satisfactory z-scores by laboratories utilizing methods with isotopically labeled internal standards like this compound underscores their effectiveness. The use of such standards is a common practice in accredited laboratories that regularly participate in and perform well in these schemes.

Comparison with Alternative Internal Standards

The primary alternatives to deuterated internal standards like this compound are other structurally similar sulfonamides not expected to be present in the sample or carbon-13 (¹³C) labeled internal standards.

Structurally Similar Analogs (e.g., Sulfapyridine): While more cost-effective, these compounds may not perfectly mimic the extraction and ionization behavior of the target sulfonamides, potentially leading to less accurate results. Their chromatographic retention times will also differ, meaning they do not co-elute with the analyte of interest.

¹³C-Labeled Internal Standards: These are often considered superior to their deuterated counterparts. The carbon-13 isotopes are less likely to cause a "chromatographic shift" where the labeled standard elutes slightly earlier than the native analyte, a phenomenon that can sometimes be observed with deuterium-labeled compounds. This perfect co-elution ensures that both the analyte and the internal standard experience the exact same matrix effects at the point of elution, leading to more accurate correction. However, ¹³C-labeled standards are generally more expensive to synthesize.

Data Presentation

Due to the limited availability of public proficiency test data that directly compares the performance of this compound against other internal standards with specific z-scores, the following table summarizes the expected performance characteristics based on established analytical principles.

Internal Standard TypeCo-elution with AnalyteMatrix Effect CompensationPotential for Isotopic ExchangeRelative Cost
This compound Generally good, slight shift possibleVery GoodLowModerate
Structurally Similar Analog NoModerateNot ApplicableLow
¹³C-Labeled Sulfathiazole Excellent (Identical)ExcellentVery LowHigh

Experimental Protocols

The following provides a generalized experimental workflow for the analysis of sulfonamides in a food matrix (e.g., honey) using an isotopically labeled internal standard like this compound, based on common practices in proficiency testing.

Sample Preparation and Extraction
  • Homogenization: The food sample (e.g., 5 g of honey) is accurately weighed into a centrifuge tube.

  • Internal Standard Spiking: A known amount of this compound solution is added to the sample.

  • Extraction: An appropriate extraction solvent (e.g., ethyl acetate or a buffered solution) is added. The mixture is then vigorously shaken or vortexed to ensure thorough extraction of the sulfonamides.

  • Centrifugation: The sample is centrifuged to separate the solid matrix from the liquid extract.

  • Clean-up: The supernatant is subjected to a clean-up step, often using solid-phase extraction (SPE), to remove interfering matrix components.

  • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The extract is injected into a liquid chromatograph, where the sulfonamides are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each sulfonamide and for this compound are monitored for quantification and confirmation.

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Food Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Cleanup Clean-up (SPE) Extract->Cleanup Reconstitute Reconstitution Cleanup->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Inject Data Data Processing (Quantification) LC_MS->Data Logical_Relationship cluster_Goal Primary Goal cluster_Method Methodology cluster_Key_Component Key Component cluster_Outcome Desired Outcome Accurate_Quantification Accurate Quantification of Sulfonamides LC_MS_Method LC-MS/MS Method Accurate_Quantification->LC_MS_Method Internal_Standard Internal Standard (this compound) LC_MS_Method->Internal_Standard Reliable_Results Reliable Results in Proficiency Testing Internal_Standard->Reliable_Results Reliable_Results->Accurate_Quantification Feedback Loop

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and regulatory compliance is paramount. The proper disposal of chemical reagents, such as Sulfathiazole-d4, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on safety data sheets for sulfathiazole and its analogs, the compound may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood.

Operational and Disposal Plan

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected in designated, properly labeled, sealed containers and managed by a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]

The following is a step-by-step procedure for the proper disposal of this compound waste in a laboratory setting:

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes the pure compound, stock solutions, contaminated labware (e.g., vials, pipette tips, gloves), and experimental media.

  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

Step 2: Containerization

  • Use chemically compatible, leak-proof containers for the collection of this compound waste. For solid waste, high-density polyethylene (HDPE) or glass containers are suitable.[4][6][7] For liquid waste, glass or plastic bottles with screw caps are appropriate.[6][7]

  • Ensure containers are in good condition, free from cracks or defects.

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[8]

Step 3: Storage

  • Store sealed waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and comply with institutional and regulatory guidelines for hazardous waste storage.

  • Ensure that incompatible wastes are not stored together.[8]

Step 4: Scheduling a Licensed Waste Hauler

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified hazardous waste disposal vendors.

  • Complete a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal.[9][10][11][12] The manifest will require information about the waste, including its composition and quantity.

Step 5: Final Disposal

  • The licensed hazardous waste vendor will transport the sealed containers to a permitted treatment, storage, and disposal facility (TSDF).

  • The preferred method of disposal for pharmaceutical waste like this compound is high-temperature incineration.[1] This process ensures the complete destruction of the compound.

Quantitative Data for Disposal

ParameterSpecificationSource
Incineration Temperature Primary Chamber: >850°C, Secondary Chamber: >1200°C[1]
Container Size (Liquids) Do not exceed 5 gallons (19 L) for inner packaging.[6]
Container Material High-Density Polyethylene (HDPE), Glass, or other compatible materials.[4][6][7]
Waste Accumulation Time Varies by generator status (up to 365 days for healthcare facilities).[9]

Experimental Protocols for Chemical Degradation

While incineration is the standard disposal method, research has explored chemical degradation pathways for sulfonamides. These methods are not typically used for routine laboratory disposal but are relevant to environmental remediation studies.

Photo-Fenton Degradation of Sulfathiazole

This method utilizes the reaction of ferrous ions (Fe(II)) and hydrogen peroxide (H₂O₂) in the presence of UV light to generate highly reactive hydroxyl radicals that degrade sulfathiazole.

  • Methodology:

    • Prepare an aqueous solution of Sulfathiazole at a known concentration.

    • Adjust the pH of the solution to a range of 3-5.

    • Add Fe(II) ions (e.g., from ferrous sulfate) and hydrogen peroxide to the solution.

    • Expose the reaction mixture to UV-A irradiation.

    • Monitor the degradation of sulfathiazole over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

UV/Persulfate Degradation of Sulfathiazole

This advanced oxidation process uses persulfate activated by UV light to generate sulfate radicals, which are effective in degrading sulfathiazole.

  • Methodology:

    • Prepare an aqueous solution of Sulfathiazole at a known concentration (e.g., 20 mg/L).

    • Add a persulfate salt (e.g., sodium persulfate) to the solution at a specific concentration (e.g., 5 mM).

    • Irradiate the solution with UV light.

    • Monitor the degradation of sulfathiazole over time using HPLC.[1][14]

Visualizing the Disposal Workflow

The following diagrams illustrate the key processes for the proper disposal of this compound.

cluster_0 Laboratory Procedures cluster_1 Logistical Operations cluster_2 Final Disposal A Step 1: Waste Identification & Segregation (Solid & Liquid this compound Waste) B Step 2: Containerization (Labeled, Leak-proof, Compatible Containers) A->B C Step 3: Secure Storage (Designated Hazardous Waste Area) B->C D Step 4: Documentation (Complete Hazardous Waste Manifest) C->D E Step 5: Licensed Hauler Pickup (Scheduled with EHS Department) D->E F Step 6: Transportation (To a Permitted TSDF) E->F G Step 7: High-Temperature Incineration (Complete Destruction of Compound) F->G

Caption: Workflow for the proper disposal of this compound.

cluster_0 Photo-Fenton Degradation Pathway STZ This compound Degradation_Products Degradation Products (e.g., smaller organic molecules, CO2, H2O) STZ->Degradation_Products Fe2 Fe(II) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical H2O2 H2O2 H2O2->OH_radical UV UV Light UV->OH_radical OH_radical->Degradation_Products attacks

Caption: Simplified pathway of this compound degradation via the Photo-Fenton process.

References

Personal protective equipment for handling Sulfathiazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Sulfathiazole-d4, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Summary

This compound and its non-deuterated counterpart are classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Potential Long-Term Effects: May cause genetic defects and is suspected of causing cancer.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) Protocol

The following table outlines the required PPE for various activities involving this compound. It is imperative to use powder-free gloves to prevent contamination.[4]

Activity Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Unpacking/Receiving Double chemotherapy-grade gloves (ASTM D6978)Not required unless package is damagedSafety glassesRecommended if packaging is compromised
Weighing/Aliquoting (in a ventilated enclosure) Double chemotherapy-grade glovesDisposable gownSafety gogglesNot required in a certified chemical fume hood or ventilated balance enclosure
Weighing/Aliquoting (on an open bench) Double chemotherapy-grade glovesDisposable gownFace shield and safety gogglesN95 or higher respirator
Sample Preparation/Handling Double chemotherapy-grade glovesDisposable gownSafety gogglesNot required in a certified chemical fume hood
Spill Cleanup Double chemotherapy-grade glovesDisposable gownFace shield and safety gogglesN95 or higher respirator
Waste Disposal Double chemotherapy-grade glovesDisposable gownSafety gogglesNot required if waste is properly contained

Experimental Protocol: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable, impermeable gown, ensuring it is securely fastened.

  • Respiratory Protection (if required): Place the respirator over your nose and mouth and secure the straps. Perform a seal check.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the first pair of chemotherapy-grade gloves. Tuck the gown cuffs under the gloves. Don the second pair of gloves over the first, extending them over the gown cuffs.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown: Untie the gown and pull it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection (if required): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Workflow for Handling this compound

The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.

cluster_receiving Receiving cluster_handling Handling (in Ventilated Enclosure) cluster_disposal Waste Disposal receiving_start Receive Shipment inspect_package Inspect Package for Damage receiving_start->inspect_package unpack Unpack in Designated Area inspect_package->unpack weigh Weigh and Aliquot unpack->weigh Transfer to Hood prepare Prepare Solutions weigh->prepare handle Conduct Experiment prepare->handle collect_solid Collect Solid Waste handle->collect_solid collect_liquid Collect Liquid Waste handle->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.